Diethyl (4-Cyanobenzyl)phosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48805. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXWOYIWKNJHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287061 | |
| Record name | Diethyl (4-Cyanobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552-41-6 | |
| Record name | Diethyl P-[(4-cyanophenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 48805 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1552-41-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (4-Cyanobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-[(4-cyanophenyl)methyl]-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl (4-Cyanobenzyl)phosphonate: A Technical Guide for Researchers
CAS Number: 1552-41-6
This technical guide provides an in-depth overview of Diethyl (4-Cyanobenzyl)phosphonate, a versatile reagent with significant applications in organic synthesis and potential relevance in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and reactivity, with a focus on its role in the Horner-Wadsworth-Emmons reaction.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1552-41-6 | [1] |
| Molecular Formula | C₁₂H₁₆NO₃P | [1] |
| Molecular Weight | 253.24 g/mol | [1] |
| IUPAC Name | diethyl [(4-cyanophenyl)methyl]phosphonate | [1] |
| Synonyms | (4-Cyanobenzyl)phosphonic acid diethyl ester, 4-(Diethylphosphonomethyl)benzonitrile | [2] |
| Melting Point | 31-34 °C | |
| Boiling Point | 169 °C (at 760 mmHg) | |
| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), methanol, and ethanol. | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of 4-cyanobenzyl halide (typically bromide or chloride) with triethyl phosphite.
Experimental Protocol: Michaelis-Arbuzov Reaction
Materials:
-
4-Cyanobenzyl bromide
-
Triethyl phosphite
-
An inert solvent (e.g., toluene or xylene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzyl bromide in an equal volume of an inert solvent.
-
Add triethyl phosphite (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 110-150 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow oil that may solidify upon standing.
The Horner-Wadsworth-Emmons Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. This reaction offers several advantages over the traditional Wittig reaction, including the use of a more nucleophilic phosphonate carbanion and the formation of a water-soluble phosphate byproduct, which simplifies purification. The HWE reaction typically favors the formation of (E)-alkenes.[4][5]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
The following is a general protocol for the Horner-Wadsworth-Emmons reaction using this compound with an aromatic aldehyde to synthesize a stilbene derivative.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-alkene.
Note: The choice of base and solvent can influence the stereoselectivity of the reaction. For the synthesis of (Z)-alkenes, modified conditions, such as the Still-Gennari modification, may be employed.[4]
Applications in Drug Development
Phosphonates are a class of compounds that have garnered significant interest in medicinal chemistry due to their ability to act as stable mimics of phosphate-containing biomolecules. Their resistance to enzymatic hydrolysis makes them attractive for the design of enzyme inhibitors and other therapeutic agents.
While the direct biological activity of this compound is not extensively documented, its derivatives have shown promise in drug discovery. A notable example is the compound NO-1886, a derivative of this compound, which has been identified as a potent activator of lipoprotein lipase (LPL).[6] LPL is a key enzyme in lipid metabolism, responsible for the hydrolysis of triglycerides in very low-density lipoproteins (VLDL) and chylomicrons.[7] Activation of LPL can lead to a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol, making it a potential therapeutic target for dyslipidemia and related cardiovascular diseases.[6][8]
The synthetic utility of this compound in the Horner-Wadsworth-Emmons reaction makes it a valuable building block for the synthesis of a variety of complex molecules, including potential drug candidates. The cyanobenzyl moiety can be further functionalized, providing a handle for the introduction of diverse pharmacophores.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of alkenes. Its utility extends to the synthesis of complex molecules with potential applications in drug discovery, as exemplified by the development of lipoprotein lipase activators. This technical guide provides a comprehensive overview of its properties, synthesis, and reactivity to support its effective use in research and development.
References
- 1. This compound | C12H16NO3P | CID 241438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Lipoprotein lipase activator NO-1886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoprotein lipase - Wikipedia [en.wikipedia.org]
- 8. Biochemistry, Lipoprotein Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Diethyl (4-Cyanobenzyl)phosphonate via the Michaelis-Arbuzov Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Diethyl (4-Cyanobenzyl)phosphonate, a key intermediate in various chemical and pharmaceutical applications. The primary focus is on the robust and widely utilized Michaelis-Arbuzov reaction, detailing both classical and modern catalyzed methodologies. This document includes detailed experimental protocols, comparative data on reaction conditions, and characterization information to support reproducible and efficient synthesis.
Introduction to the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for the formation of a carbon-phosphorus bond.[1] It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[1] Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction has become a cornerstone of organophosphorus chemistry.[2]
The reaction typically proceeds through a two-step SN2 mechanism:
-
Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the displacement of the halide and the formation of a phosphonium salt intermediate.[1][2]
-
Dealkylation: The displaced halide anion then attacks one of the alkoxy groups of the phosphonium intermediate, leading to the formation of the final phosphonate product and a new alkyl halide as a byproduct.[1][2]
Benzyl halides, such as 4-cyanobenzyl bromide or chloride, are excellent substrates for the Michaelis-Arbuzov reaction due to the stability of the benzylic carbocation-like transition state.
Reaction Parameters and Quantitative Data
The efficiency of the Michaelis-Arbuzov reaction is influenced by several factors, including temperature, reaction time, and the use of catalysts. The following tables summarize quantitative data for the synthesis of benzyl phosphonates under various conditions.
Table 1: Comparison of Uncatalyzed vs. Catalyzed Synthesis of Diethyl Benzylphosphonate
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Classical | None | 150-160 | 2-4 | High | [3] |
| Lewis Acid | ZnBr₂ (0.2 equiv) | Room Temp | 1 | High | [3] |
| PEG/KI System | KI (0.3 equiv) | Room Temp | 6 | Good to Excellent | [4] |
Table 2: Effect of Temperature on a Catalyzed Michaelis-Arbuzov Reaction
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| CeCl₃·7H₂O-SiO₂ | Room Temp | 12 | 62.7 |
| CeCl₃·7H₂O-SiO₂ | 35 | 10 | 75.8 |
| CeCl₃·7H₂O-SiO₂ | 40 | 8 | 85.3 |
| CeCl₃·7H₂O-SiO₂ | 45 | 8 | 85.5 |
Note: The data in Table 2 is for a CeCl₃·7H₂O-SiO₂ catalyzed solvent-free reaction and is presented to illustrate the general trend of temperature effects.[3]
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the two-step SN2 mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound.
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for synthesis.
Detailed Experimental Protocols
Protocol 1: Classical Thermal Synthesis
This protocol describes the traditional, uncatalyzed Michaelis-Arbuzov reaction performed at elevated temperatures.
Materials:
-
4-Cyanobenzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 - 1.5 equivalents)[3]
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Charge the flask with 4-cyanobenzyl bromide and triethyl phosphite.
-
Heat the reaction mixture to 150-160°C with stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired this compound is a colorless oil.[3]
Protocol 2: Lewis Acid-Catalyzed Synthesis at Room Temperature
This protocol outlines a milder, catalyzed version of the reaction using a Lewis acid.[3]
Materials:
-
4-Cyanobenzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
To a solution of 4-cyanobenzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[3]
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.[3]
Protocol 3: PEG/KI Catalytic System at Room Temperature
This environmentally benign protocol avoids high temperatures and volatile organic solvents.[4]
Materials:
-
4-Cyanobenzyl halide (1 mmol)
-
Diethyl phosphite (1 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Potassium iodide (KI) (0.3 mmol)
-
Polyethylene glycol (PEG-400) (0.5 g)
Procedure:
-
To a stirred mixture of 4-cyanobenzyl halide, diethyl phosphite, K₂CO₃, and KI, add PEG-400.[4]
-
Stir the reaction mixture at room temperature for 6 hours.[4]
-
Monitor the progress of the reaction by TLC.
-
After completion, extract the product with diethyl ether (2 x 10 mL).[4]
-
The obtained residual oil can be further purified by column chromatography (petroleum ether/ethyl acetate).[4]
Purification and Characterization
Purification:
-
Vacuum Distillation: This is the most common method for purifying the product from the classical thermal synthesis, effectively removing the volatile ethyl bromide byproduct and excess triethyl phosphite.
-
Flash Column Chromatography: For catalyzed reactions and for achieving high purity, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is typically used as the eluent.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₆NO₃P |
| Molecular Weight | 253.23 g/mol [5] |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃) | Similar to diethyl benzylphosphonate with characteristic aromatic protons shifted due to the cyano group. Expected signals: aromatic protons (δ ~7.3-7.6 ppm), benzylic CH₂ (doublet, δ ~3.2 ppm, JHP ≈ 22 Hz), OCH₂ (multiplet, δ ~4.0 ppm), and CH₃ (triplet, δ ~1.2 ppm). |
| ³¹P NMR (CDCl₃) | A single peak is expected. For diethyl benzylphosphonate, the chemical shift is around δ 24.5 ppm. The presence of the electron-withdrawing cyano group may cause a slight downfield shift. A spectrum available on PubChem shows a single peak.[3] |
| Mass Spectrometry | Predicted [M+H]⁺: 254.09406.[6] |
Troubleshooting and Side Reactions
-
Low Yield:
-
Incomplete Reaction: Increase reaction time or temperature (for thermal synthesis). Ensure reagents are pure and dry.
-
Steric Hindrance: While not a major issue for this substrate, highly substituted analogues may react slower.
-
Reactivity of Halide: 4-Cyanobenzyl bromide is generally more reactive than the chloride.[3]
-
-
Side Reactions:
-
Perkow Reaction: This is a competing reaction for α-halo ketones and is not relevant for this synthesis.[2]
-
Reaction with Byproduct: The newly formed ethyl halide can potentially react with the starting triethyl phosphite, though this is less of a concern when the starting benzyl halide is more reactive.[3]
-
Conclusion
The synthesis of this compound via the Michaelis-Arbuzov reaction is a reliable and versatile process. For large-scale, cost-effective production, the classical thermal method is robust. For milder conditions and easier purification, catalyzed methods, particularly those using Lewis acids or phase-transfer catalysts in benign solvent systems, offer excellent alternatives. Careful control of reaction parameters and appropriate purification techniques are key to obtaining a high yield of the pure product, a valuable building block for further synthetic transformations in drug discovery and materials science.
References
- 1. PubChemLite - this compound (C12H16NO3P) [pubchemlite.lcsb.uni.lu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C12H16NO3P | CID 241438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl cyanophosphonate | C5H10NO3P | CID 76257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
physical and chemical properties of Diethyl (4-Cyanobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Diethyl (4-Cyanobenzyl)phosphonate. The document details the compound's identifiers, computed physicochemical properties, and key spectroscopic data. Standardized experimental protocols for its synthesis via the Michaelis-Arbuzov reaction and subsequent purification are presented. The guide also explores the reactivity of this compound, with a focus on its application in the Horner-Wadsworth-Emmons reaction. Furthermore, potential biological activities, including its role as an antimicrobial agent and enzyme inhibitor, are discussed, along with its potential interaction with signaling pathways. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Compound Identification and Physical Properties
This compound is an organophosphorus compound characterized by a cyanobenzyl group attached to a diethyl phosphonate moiety.
Table 1: Compound Identification [1]
| Identifier | Value |
| IUPAC Name | 4-(diethoxyphosphorylmethyl)benzonitrile |
| CAS Number | 1552-41-6 |
| Molecular Formula | C₁₂H₁₆NO₃P |
| Molecular Weight | 253.23 g/mol |
| Canonical SMILES | CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC |
| InChI Key | MFXWOYIWKNJHPC-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties [1]
| Property | Value |
| XLogP3-AA | 1.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Exact Mass | 253.08678 g/mol |
| Monoisotopic Mass | 253.08678 g/mol |
| Topological Polar Surface Area | 59.3 Ų |
| Heavy Atom Count | 17 |
| Complexity | 305 |
Physical Description: Commercially available this compound is typically a white to colorless or almost white to almost colorless powder, lump, or clear liquid.
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 4-cyanobenzyl halide.
Experimental Protocol: Michaelis-Arbuzov Synthesis
This protocol is a representative procedure based on the classical Michaelis-Arbuzov reaction for analogous benzylphosphonates.
Materials:
-
4-Cyanobenzyl bromide (1.0 equivalent)
-
Triethyl phosphite (1.2 - 1.5 equivalents)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.
-
Charge the flask with 4-cyanobenzyl bromide and anhydrous toluene.
-
Add triethyl phosphite to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
Diagram of the Michaelis-Arbuzov Reaction Workflow:
Caption: Workflow of the Michaelis-Arbuzov reaction for phosphonate synthesis.
Purification Protocol
The crude product from the synthesis can be purified by either vacuum distillation or column chromatography.
Protocol 1: Vacuum Distillation
-
Assemble a vacuum distillation apparatus.
-
Carefully heat the crude product under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound. The boiling point will be significantly higher than that of any remaining triethyl phosphite.
Protocol 2: Flash Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Spectroscopic Characterization
Table 3: Predicted and Representative Spectroscopic Data
| Technique | Data (for Diethyl Benzylphosphonate as a reference where specific data is unavailable) |
| ¹H NMR | δ (ppm): 1.23 (t, 6H, J=7.2 Hz, -OCH₂CH ₃), 3.14 (d, 2H, J=21.6 Hz, P-CH ₂-Ar), 3.96-4.04 (m, 4H, -OCH ₂CH₃), 7.24-7.30 (m, Ar-H ). For the 4-cyano derivative, the aromatic protons would appear as two doublets.[4] |
| ¹³C NMR | δ (ppm): 16.2 (d, J=6.0 Hz, -OCH₂C H₃), 33.7 (d, J=137.0 Hz, P-C H₂-Ar), 62.0 (d, J=7.0 Hz, -OC H₂CH₃), 126.7 (d, J=3.0 Hz), 128.4 (d, J=3.0 Hz), 129.7 (d, J=6.0 Hz), 131.5 (d, J=8.0 Hz). The cyano group would introduce a signal around 118 ppm and the quaternary carbon attached to it around 112 ppm.[5][6] |
| ³¹P NMR | δ (ppm): ~24.5 (referenced to 85% H₃PO₄). The chemical shift is influenced by the electronic nature of the benzyl group.[7][8] |
| FT-IR | ν (cm⁻¹): ~2230 (C≡N stretch), ~1250 (P=O stretch), ~1030 (P-O-C stretch), ~3000-2800 (C-H stretch). |
| Mass Spec. | Predicted [M+H]⁺ = 254.0941. Fragmentation may involve loss of ethoxy groups and cleavage of the benzyl-phosphorus bond.[1] |
Chemical Properties and Reactivity
Horner-Wadsworth-Emmons Reaction
A primary application of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes with high (E)-stereoselectivity.[2][9][10] The phosphonate is first deprotonated with a strong base to form a stabilized carbanion, which then reacts with an aldehyde or ketone.
Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Stability and Hydrolysis
Phosphonate esters are generally more stable to hydrolysis than their phosphate ester counterparts. However, they can undergo hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid.[11][12][13] The rate of hydrolysis is influenced by pH and temperature. The electron-withdrawing nature of the cyano group may influence the stability of the P-C bond.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of benzylphosphonates has shown interesting pharmacological potential.
Antimicrobial Activity
Substituted diethyl benzylphosphonates have demonstrated antimicrobial activity against various bacterial strains, including Escherichia coli.[14] The proposed mechanism may involve the induction of oxidative stress within the bacterial cells.
Enzyme Inhibition
Phosphonates are known to act as mimics of the tetrahedral transition state of substrate hydrolysis, making them potential inhibitors of various enzymes, particularly phosphatases.[15][16][17] Aryl-containing phosphonates have been shown to inhibit protein-tyrosine phosphatases (PTPs), which are key regulators in cellular signaling.
Potential Involvement in Signaling Pathways
Organophosphorus compounds have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[18][19][20] The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. The structural similarity of phosphonates to phosphates suggests that this compound could potentially interact with kinases or phosphatases within these pathways, although this requires experimental validation.
Diagram of a Simplified MAPK Signaling Pathway:
References
- 1. This compound | C12H16NO3P | CID 241438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. diethyl benzylphosphonate(1080-32-6) 13C NMR spectrum [chemicalbook.com]
- 6. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 7. benchchem.com [benchchem.com]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Involvement of MAP kinases in the cytotoxicity of acyclic nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structural Analysis and Characterization of Diethyl (4-Cyanobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and characterization of Diethyl (4-Cyanobenzyl)phosphonate, a versatile intermediate in organic synthesis. This document details the key spectroscopic and physical data, outlines experimental protocols for its synthesis and analysis, and presents visualizations of the synthetic pathway.
Core Compound Properties
This compound is an organophosphorus compound with the chemical formula C₁₂H₁₆NO₃P.[1] Its structure features a diethyl phosphonate group attached to a benzyl moiety, which is substituted with a cyano group at the para position. This combination of functional groups makes it a valuable reagent, particularly in the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated nitriles.
| Property | Value |
| IUPAC Name | 4-(diethoxyphosphorylmethyl)benzonitrile |
| Molecular Formula | C₁₂H₁₆NO₃P |
| Molecular Weight | 253.23 g/mol |
| CAS Number | 1552-41-6 |
| Appearance | Predicted: Colorless oil or solid |
Spectroscopic and Physical Data
Table 2.1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
The predicted proton NMR spectrum of this compound would exhibit characteristic signals for the ethyl groups of the phosphonate and the benzyl moiety. The chemical shifts and coupling constants are influenced by the phosphorus nucleus.
| Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Coupling Constant (J) in Hz |
| ~ 7.6 | d | 2H, Ar-H (ortho to CN) | J ≈ 8 Hz |
| ~ 7.4 | d | 2H, Ar-H (ortho to CH₂P) | J ≈ 8 Hz |
| ~ 4.1 | dq | 4H, O-CH₂ | J(H,H) ≈ 7 Hz, J(H,P) ≈ 7 Hz |
| ~ 3.2 | d | 2H, CH₂-P | J(H,P) ≈ 22 Hz |
| ~ 1.3 | t | 6H, O-CH₂-CH₃ | J(H,H) ≈ 7 Hz |
Table 2.2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
The carbon NMR spectrum will show distinct signals for the aromatic, benzylic, and ethyl carbons, with characteristic coupling to the phosphorus atom.
| Chemical Shift (ppm) | Assignment | Predicted C-P Coupling Constant (J) in Hz |
| ~ 138 | Ar-C (ipso to CH₂P) | J ≈ 6 Hz |
| ~ 132 | Ar-CH (ortho to CN) | |
| ~ 130 | Ar-CH (ortho to CH₂P) | J ≈ 3 Hz |
| ~ 119 | Ar-C (ipso to CN) | |
| ~ 112 | CN | |
| ~ 62 | O-CH₂ | J ≈ 7 Hz |
| ~ 34 | CH₂-P | J ≈ 138 Hz |
| ~ 16 | O-CH₂-CH₃ | J ≈ 6 Hz |
Table 2.3: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will display characteristic absorption bands for the nitrile, phosphonate, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2230 | C≡N (Nitrile) |
| ~ 1250 | P=O (Phosphonate) |
| ~ 1050, 1020 | P-O-C (Phosphonate) |
| ~ 3050, 1600, 1500 | Aromatic C-H & C=C |
Table 2.4: Predicted Mass Spectrometry Data
The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.
| m/z | Assignment |
| 253.0868 | [M]⁺ (Monoisotopic Mass) |
| 254.0941 | [M+H]⁺ |
| 276.0760 | [M+Na]⁺ |
Experimental Protocols
The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction. The following protocols provide a detailed methodology for its synthesis and characterization.
Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol describes the reaction of 4-(bromomethyl)benzonitrile with triethyl phosphite.
Materials:
-
4-(bromomethyl)benzonitrile
-
Triethyl phosphite
-
Anhydrous toluene (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(bromomethyl)benzonitrile (1.0 equivalent).
-
Add an excess of triethyl phosphite (1.5 - 2.0 equivalents). The reaction can be performed neat or in an anhydrous solvent such as toluene.
-
Heat the reaction mixture to reflux (approximately 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a solution of the purified product (10-20 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹³C NMR, a proton-decoupled spectrum should be obtained.
³¹P NMR Spectroscopy:
-
Using the same sample prepared for ¹H and ¹³C NMR, acquire a proton-decoupled ³¹P NMR spectrum.
-
Use 85% H₃PO₄ as an external standard (δ = 0 ppm).
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.
-
If the product is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet or a Nujol mull can be prepared.
Mass Spectrometry:
-
Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Visualizations
Synthesis Pathway
The synthesis of this compound via the Michaelis-Arbuzov reaction is a two-step process involving the formation of a phosphonium intermediate followed by dealkylation.
Caption: Michaelis-Arbuzov reaction pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
References
Navigating the Spectroscopic Landscape of Diethyl (4-Cyanobenzyl)phosphonate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for Diethyl (4-Cyanobenzyl)phosphonate, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the characterization and experimental protocols related to this compound.
¹H and ³¹P NMR Spectral Data
The structural elucidation of this compound relies heavily on NMR spectroscopy. The following tables summarize the key quantitative data obtained from ¹H and ³¹P NMR analyses, providing a clear and concise reference for researchers.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.63 | Doublet (d) | 8.1 | 2H | Ar-H |
| 7.42 | Doublet (d) | 8.1 | 2H | Ar-H |
| 4.10-4.01 | Multiplet (m) | - | 4H | -O-CH₂ -CH₃ |
| 3.20 | Doublet (d) | JHP = 22.0 | 2H | Ar-CH₂ -P |
| 1.26 | Triplet (t) | 7.1 | 6H | -O-CH₂-CH₃ |
Solvent: CDCl₃. Data sourced from Kumar et al. (2018).
Table 2: ³¹P NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Solvent |
| 25.47 | Singlet | CDCl₃ |
| 24.5 | Not specified | Not specified |
Data sourced from Kumar et al. (2018) and another publicly available database. Chemical shifts are referenced to an external standard of 85% H₃PO₄.
Experimental Protocols
The following provides a generalized experimental protocol for the acquisition of NMR spectra for diethyl alkyl phosphonates, which can be adapted for this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 3-4 s
-
Spectral width: -2 to 12 ppm
-
³¹P NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Solvent: CDCl₃
-
Reference: 85% H₃PO₄ as an external standard (δ 0.00 ppm).
-
Acquisition Parameters:
-
Number of scans: 64-128
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Acquisition time: 1-2 s
-
Spectral width: -50 to 100 ppm
-
Proton Decoupling: Waltz-16 or similar broadband decoupling sequence.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
An In-depth Technical Guide to the Safety, Handling, and MSDS of Diethyl (4-Cyanobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for Diethyl (4-Cyanobenzyl)phosphonate (CAS No. 1552-41-6). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may handle this compound. This guide synthesizes available data on the hazards, safe handling procedures, personal protective equipment, emergency protocols, and physical and chemical properties of this compound. All quantitative data is presented in structured tables for clarity. Additionally, experimental workflows and logical relationships for safety and handling are visualized using diagrams.
Chemical Identification and Physical Properties
This compound is an organophosphorus compound with the chemical formula C₁₂H₁₆NO₃P.[1] It is recognized by its CAS number 1552-41-6.[1] The following table summarizes its key identification and physical properties.
| Property | Value | Source |
| IUPAC Name | diethyl [(4-cyanophenyl)methyl]phosphonate | PubChem[1] |
| Synonyms | (4-Cyanobenzyl)phosphonic Acid Diethyl Ester, 4-(Diethylphosphonomethyl)benzonitrile | TCI America, PubChem[1][2] |
| CAS Number | 1552-41-6 | TCI America[1] |
| Molecular Formula | C₁₂H₁₆NO₃P | TCI America[1] |
| Molecular Weight | 253.24 g/mol | TCI America[1] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | TCI America[2] |
| Purity | >98.0% (GC) | TCI America[2] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its toxicity upon ingestion or contact with skin, as well as its potential to cause skin and eye irritation.[1]
GHS Hazard Statements:
| Code | Statement | Source |
| H301 | Toxic if swallowed | PubChem, TCI America[1][2][3][4][5] |
| H311 | Toxic in contact with skin | PubChem[1] |
| H331 | Toxic if inhaled | PubChem[1] |
| H315 | Causes skin irritation | PubChem[1] |
| H319 | Causes serious eye irritation | PubChem[1] |
| H335 | May cause respiratory irritation | PubChem |
Precautionary Statements:
| Code | Statement | Source |
| P264 | Wash hands thoroughly after handling | TCI America |
| P270 | Do not eat, drink or smoke when using this product | TCI America[2][3][4][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | TCI America |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | TCI America[2][3][4][5] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | TCI America[3][4] |
| P330 | Rinse mouth | TCI America[2][3][4][5] |
| P405 | Store locked up | TCI America[3] |
| P501 | Dispose of contents/container to an approved waste disposal plant | TCI America[5] |
Note: The GHS classification "Toxic if swallowed, in contact with skin or if inhaled" (H301+H311+H331) is indicated by 50% of notifications, while "Toxic if swallowed" (H301) is indicated by the other 50%. "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) are indicated by 100% of notifications. "May cause respiratory irritation" (H335) is indicated by 50% of notifications.[1]
Toxicological Information
Experimental Protocols: Safe Handling and Storage
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling toxic organophosphorus compounds in a research setting.
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this compound.
Caption: Personal Protective Equipment (PPE) workflow before handling the compound.
Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[6]
-
Weighing: If handling a solid form, weigh the compound in a fume hood to avoid inhalation of dust.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transferring the compound.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[6] Contaminated work clothing should be laundered separately before reuse.[6]
Storage
-
Container: Keep the compound in its original, tightly sealed container.[6]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[3]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures
The following diagram outlines the initial first aid steps upon exposure.
Caption: First aid procedures for different routes of exposure.
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[6]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry into the affected area.
-
Firefighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: A solid stream of water may spread the fire.
-
Specific Hazards: Combustion may produce toxic fumes, including oxides of carbon, nitrogen, and phosphorus.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Collect waste in clearly labeled, sealed containers.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.
Conclusion
This compound is a toxic compound that requires careful handling and strict adherence to safety protocols. This guide provides essential information for researchers and professionals to work safely with this substance. It is imperative to consult the most recent and specific Safety Data Sheet provided by the supplier before use and to have a thorough understanding of the emergency procedures. The absence of comprehensive toxicological data underscores the need for a cautious and risk-averse approach when handling this compound.
References
- 1. This compound | C12H16NO3P | CID 241438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1552-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Diethyl (4-cyanophenyl)phosphonate | C11H14NO3P | CID 3613497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nerve agent - Wikipedia [en.wikipedia.org]
- 5. extension.purdue.edu [extension.purdue.edu]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
The Strategic Role of Diethyl (4-Cyanobenzyl)phosphonate in the Horner-Wadsworth-Emmons Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones. This powerful olefination method offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct.[1][2] Within the diverse arsenal of HWE reagents, diethyl (4-cyanobenzyl)phosphonate has emerged as a particularly valuable building block. The presence of the electron-withdrawing cyano group on the benzyl moiety significantly influences the reactivity of the phosphonate and the stereochemical outcome of the reaction, making it a strategic choice for the synthesis of complex molecules, including biologically active compounds. This technical guide provides a comprehensive overview of the role of this compound in the HWE reaction, detailing its synthesis, reaction mechanism, stereocontrol, and applications in drug discovery and development.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the Michaelis-Arbuzov reaction.[2] This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 4-cyanobenzyl bromide. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to yield the desired phosphonate.
Experimental Protocol: Michaelis-Arbuzov Synthesis of this compound
Materials:
-
4-Cyanobenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or argon inlet
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (nitrogen or argon), add 4-cyanobenzyl bromide (1.0 equivalent).
-
Add triethyl phosphite (1.2-1.5 equivalents) to the flask.
-
The reaction can be performed neat or in a high-boiling solvent like toluene.
-
Heat the reaction mixture to 140-160 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or 31P NMR spectroscopy. The reaction is typically complete within 2-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a colorless to pale yellow oil.
The Horner-Wadsworth-Emmons Reaction: Mechanism and the Influence of the Cyano Group
The HWE reaction commences with the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom by a suitable base, forming a resonance-stabilized phosphonate carbanion.[3] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently cyclizes to a transient four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble dialkyl phosphate salt.[4]
The stereochemical outcome of the HWE reaction is a critical consideration. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[3] This preference is attributed to the reversibility of the initial addition and the equilibration of the intermediates leading to the more stable (E)-oxaphosphetane.
However, the presence of the electron-withdrawing cyano group in this compound can significantly alter this stereochemical preference. Under specific conditions, known as the Still-Gennari modification, the use of phosphonates bearing electron-withdrawing groups, in conjunction with strongly dissociating bases (e.g., potassium hexamethyldisilazide, KHMDS) and crown ethers in a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures, can lead to the preferential formation of the (Z)-alkene.[2][5] This is because the electron-withdrawing group accelerates the rate of elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the less stable (Z)-isomer.
Figure 1: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Application in Drug Development: Synthesis of Biologically Active Cyanostilbenes
The stilbene scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[6][7] Cyanostilbenes, in particular, have garnered significant interest as potential therapeutic agents. The HWE reaction utilizing this compound provides a direct and efficient route to these valuable compounds.
A notable example is the synthesis of 2-naphthaleno cyanostilbenes, which have demonstrated potent anticancer activity.[1] While the original study employed a different phosphonate, the methodology is directly applicable to this compound for the synthesis of analogous cyanostilbene derivatives.
Experimental Protocol: Synthesis of (E)-4-(2-(Naphthalen-2-yl)vinyl)benzonitrile
Materials:
-
This compound
-
2-Naphthaldehyde
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension of sodium hydride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of 2-naphthaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (E)-4-(2-(naphthalen-2-yl)vinyl)benzonitrile as a solid.
Quantitative Data
The yield and stereoselectivity of the HWE reaction are influenced by several factors, including the nature of the aldehyde, the base, the solvent, and the reaction temperature. While specific data for the reaction of this compound is not extensively tabulated in the literature, the following table summarizes the anticancer activity of structurally related cyanostilbenes synthesized via an analogous HWE reaction, demonstrating the utility of this approach in generating potent drug candidates.[1]
| Compound | Description | GI50 (COLO 205) | GI50 (SF-539) | GI50 (SK-MEL-5) | GI50 (MDA-MB-435) |
| 5b | (Z)-2-(3,4-Dimethoxyphenyl)-3-(naphthalen-2-yl)acrylonitrile | 1.10 µM | 1.25 µM | 1.30 µM | 1.40 µM |
| 5c | (Z)-3-(Naphthalen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | ≤ 25 nM | ≤ 25 nM | ≤ 25 nM | ≤ 25 nM |
GI50 represents the concentration required to inhibit the growth of the cancer cell line by 50%.
Logical Workflow for Synthesis and Biological Evaluation
The development of novel drug candidates using this compound in an HWE reaction follows a logical progression from chemical synthesis to biological testing.
Figure 2: A typical workflow for the synthesis and biological evaluation of cyanostilbene drug candidates.
Conclusion
This compound is a versatile and powerful reagent in the Horner-Wadsworth-Emmons reaction. The electron-withdrawing cyano group not only influences the reactivity of the phosphonate but also provides a handle for tuning the stereochemical outcome of the olefination. This strategic placement of functionality makes it an invaluable tool for the synthesis of complex molecules, particularly in the context of drug discovery. The ability to efficiently construct cyanostilbene scaffolds, which are known to possess potent biological activities, highlights the importance of this compound in the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, offering a valuable resource for researchers in the field of organic and medicinal chemistry.
References
- 1. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Horner-Wadsworth-Emmons Reaction with Stabilized Phosphonates: A Mechanistic Guide
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1] A modification of the Wittig reaction, the HWE reaction employs phosphonate-stabilized carbanions, which react with aldehydes and ketones to yield alkenes, predominantly of the (E)-stereoisomer, and a water-soluble phosphate byproduct that is easily removed.[2][3][4] This guide provides an in-depth exploration of the core mechanism of the HWE reaction involving stabilized phosphonates, targeted at researchers, scientists, and professionals in drug development.
Core Reaction Mechanism
The HWE reaction with stabilized phosphonates—those bearing an electron-withdrawing group (EWG) such as an ester, ketone, or nitrile alpha to the phosphorus atom—proceeds through a well-studied, multi-step mechanism. The presence of the EWG is crucial for stabilizing the intermediate carbanion and facilitating the final elimination step.[2][5]
The overall mechanism can be described in four key stages:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base (e.g., NaH, NaOMe, BuLi) to form a resonance-stabilized phosphonate carbanion.[2][6] These carbanions are generally more nucleophilic and less basic than the analogous phosphonium ylides used in the Wittig reaction.[2][7]
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.[6] This addition is typically the rate-limiting step of the reaction and results in the formation of diastereomeric β-alkoxyphosphonate intermediates (erythro and threo).[2][8]
-
Oxaphosphetane Formation: The β-alkoxyphosphonate intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. For stabilized phosphonates, the initial nucleophilic addition is often reversible, allowing for equilibration between the erythro and threo intermediates.[2][9]
-
Elimination: The oxaphosphetane intermediate collapses in a syn-elimination process to yield the final alkene product and a dialkyl phosphate salt.[2] The thermodynamic stability of the intermediates dictates the stereochemical outcome, with the more stable threo intermediate leading preferentially to the (E)-alkene.[3][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. youtube.com [youtube.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
An In-depth Technical Guide to Diethyl (4-Cyanobenzyl)phosphonate: Synthesis, Procurement, and Application in the Development of Bioactive Stilbenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl (4-Cyanobenzyl)phosphonate, a key reagent in organic synthesis, with a particular focus on its procurement, synthesis, and application in the development of biologically active molecules. This document details commercial suppliers, experimental protocols for its synthesis and use, and its role in the creation of stilbene derivatives with potential therapeutic and diagnostic applications, particularly in the field of neurodegenerative diseases.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this reagent in various quantities, typically with a purity of 98% or higher.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Available Quantities |
| TCI America | D3323 | >98.0% (GC) | 5g, 25g[1][2] |
| AK Scientific, Inc. | 7631AL | Not specified | Inquire for details[3] |
| Amadis Chemical | Not specified | Not specified | 10mg and larger[4] |
| Dayang Chem (Hangzhou) Co.,Ltd. | Not specified | Not specified | 1kg and larger[4] |
| Hangzhou Yierdechem Co. Ltd. | Not specified | Not specified | Inquire for details[4] |
| Henan Allgreen Chemical Co.,Ltd. | Not specified | High quality | Inquire for details[4] |
| Hubei Shengliyuan New Materials Co., Ltd. | Not specified | Not specified | 1kg and larger[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1552-41-6 | [2] |
| Molecular Formula | C₁₂H₁₆NO₃P | [5] |
| Molecular Weight | 253.24 g/mol | [5] |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [2] |
| Melting Point | 200-202 °C | [6] |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents like THF and MeOH. | [7][8] |
| ³¹P NMR (CDCl₃) | δ 19.68 ppm | [6] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of 4-cyanobenzyl halide (typically bromide) with a trialkyl phosphite, such as triethyl phosphite.
Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on literature reports for the Michaelis-Arbuzov synthesis of this compound.[6][9]
Materials:
-
4-Cyanobenzyl bromide
-
Triethyl phosphite
-
Anhydrous tetrahydrofuran (THF) (optional, for catalyzed reactions)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (optional, as a catalyst)[6]
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottomed flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 4-cyanobenzyl bromide (1.0 equivalent).
-
Reagent Addition: Add triethyl phosphite (1.1-1.2 equivalents). For a catalyzed reaction, a catalytic amount of CeCl₃·7H₂O can be added, and the reactants can be dissolved in an appropriate solvent like THF.[6]
-
Reaction Conditions:
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up:
-
Once the reaction is complete (indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
-
If a solvent was used, remove it using a rotary evaporator.
-
The crude product is obtained.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.[6]
Application in the Synthesis of Stilbene Derivatives via the Horner-Wadsworth-Emmons Reaction
This compound is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes, particularly stilbene derivatives, with high (E)-stereoselectivity. In this reaction, the phosphonate is first deprotonated with a base to form a stabilized carbanion, which then reacts with an aldehyde to yield the corresponding alkene.
Caption: Horner-Wadsworth-Emmons reaction for the synthesis of (E)-stilbene derivatives.
Detailed Experimental Protocol for Stilbene Synthesis
The following protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction using this compound to synthesize a stilbene derivative.[7][8]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 6-dimethylaminobenzothiazole-2-carbaldehyde)[8]
-
Strong base (e.g., Sodium hydride (NaH) or Sodium methoxide (NaOMe))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol (MeOH))
-
Round-bottomed flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Apparatus for filtration
-
Solvents for extraction and purification (e.g., Dichloromethane, water, brine)
-
Drying agent (e.g., Sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
In a dry flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., THF or MeOH).
-
Cool the solution in an ice bath.
-
Slowly add the base (e.g., NaH, 1.1-2.5 equivalents, or NaOMe solution) to the stirred solution.[7][8]
-
Allow the mixture to stir at 0 °C or room temperature for a specified time (e.g., 30 minutes to 1 hour) to ensure complete formation of the phosphonate carbanion.
-
-
Reaction with Aldehyde:
-
Dissolve the aromatic aldehyde (1.0 equivalent) in the same anhydrous solvent.
-
Add the aldehyde solution dropwise to the phosphonate anion solution at 0 °C.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 3 hours to overnight). The progress can be monitored by TLC.[8]
-
-
Work-up:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
If a solid product precipitates, it can be collected by filtration.[8]
-
If the product is not a solid, extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure stilbene derivative.
Relevance in Drug Development: Probes for β-Amyloid Plaques
The stilbene derivatives synthesized using this compound have shown significant potential in the field of drug development, particularly as imaging agents for neurodegenerative diseases. For instance, certain push-pull benzothiazole derivatives, which are a class of stilbenes, have been synthesized and evaluated as probes for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[8][10] These compounds exhibit excellent affinity for synthetic Aβ(1-42) aggregates and can clearly visualize β-amyloid plaques in brain tissue from Alzheimer's disease models.[8] This highlights the importance of this compound as a key building block in the development of novel diagnostic tools for Alzheimer's disease.
Conclusion
This compound is a versatile and commercially accessible reagent that plays a crucial role in modern organic synthesis. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its efficient application in the Horner-Wadsworth-Emmons reaction make it an indispensable tool for researchers. The ability to synthesize a wide range of stilbene derivatives, some of which have demonstrated potential as imaging agents for Alzheimer's disease, underscores the significance of this compound in the ongoing efforts of drug discovery and development. This guide provides the necessary technical information for researchers and scientists to effectively procure, synthesize, and utilize this compound in their research endeavors.
References
- 1. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. This compound | 1552-41-6 | TCI AMERICA [tcichemicals.com]
- 3. 1552-41-6 this compound AKSci 7631AL [aksci.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C12H16NO3P | CID 241438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. imedpub.com [imedpub.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 9. (4-Cyanophenyl)phosphonic acid|High Purity [benchchem.com]
- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl (4-Cyanobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds. This reaction is particularly advantageous over the traditional Wittig reaction due to the enhanced nucleophilicity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification.[1][2] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][2]
This document provides detailed application notes and a representative protocol for the use of Diethyl (4-Cyanobenzyl)phosphonate in the Horner-Wadsworth-Emmons reaction for the synthesis of various (E)-4-cyanostilbene derivatives. These products are valuable intermediates in medicinal chemistry and materials science.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The first step involves the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom by a suitable base, forming a resonance-stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition is typically the rate-limiting step. The resulting betaine intermediate undergoes intramolecular cyclization to form a transient four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the final alkene product and a water-soluble dialkyl phosphate salt.[1]
Experimental Protocol: Synthesis of (E)-4-(4-Methoxystyryl)benzonitrile
This protocol details a representative procedure for the reaction of this compound with 4-methoxybenzaldehyde to yield (E)-4-(4-methoxystyryl)benzonitrile.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Reaction with Aldehyde:
-
Cool the resulting solution of the phosphonate anion to 0 °C.
-
Slowly add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure (E)-4-(4-methoxystyryl)benzonitrile.
-
Data Presentation
The following table summarizes the expected outcomes for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes based on typical reaction efficiencies.
| Aldehyde | Product | Expected Yield (%) | Stereoselectivity (E:Z) |
| Benzaldehyde | (E)-4-Styrylbenzonitrile | 85-95 | >95:5 |
| 4-Methoxybenzaldehyde | (E)-4-(4-Methoxystyryl)benzonitrile | 88-98 | >95:5 |
| 4-Nitrobenzaldehyde | (E)-4-(4-Nitrostyryl)benzonitrile | 80-90 | >95:5 |
| 4-Chlorobenzaldehyde | (E)-4-(4-Chlorostyryl)benzonitrile | 82-92 | >95:5 |
| 2-Naphthaldehyde | (E)-4-(2-(Naphthalen-2-yl)vinyl)benzonitrile | 85-95 | >95:5 |
Visualizations
Caption: Reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
References
Application Notes and Protocols for the Synthesis of (E)-Stilbene Derivatives using Diethyl (4-Cyanobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Stilbene derivatives are a significant class of organic compounds that form the structural core of numerous biologically active molecules, including pharmaceuticals and natural products.[1][2][3] These compounds exhibit a wide range of pharmacological properties, such as anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[2][4][5] The synthesis of (E)-stilbenes with high stereoselectivity is therefore of great interest in medicinal chemistry and drug development. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[6][7][8] This application note provides a detailed protocol for the synthesis of (E)-stilbene derivatives through the Horner-Wadsworth-Emmons reaction of Diethyl (4-Cyanobenzyl)phosphonate with various aromatic aldehydes. The cyano group serves as a versatile functional handle for further molecular elaborations.
Reaction Principle
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[6][7] The reaction typically proceeds with high (E)-selectivity. The key steps involve the deprotonation of the phosphonate to form a nucleophilic carbanion, followed by its addition to the carbonyl group of the aldehyde, and subsequent elimination of a phosphate byproduct to form the alkene double bond.[6]
Experimental Protocols
This section provides a general, representative protocol for the synthesis of (E)-stilbene derivatives using this compound. Researchers should note that reaction times and purification methods may need to be optimized for specific aldehyde substrates.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 4-(dimethylamino)benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is often indicated by a color change.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-stilbene derivative.
-
Data Presentation
The following tables summarize the characterization data for representative (E)-stilbene derivatives synthesized using this compound. Yields for similar Horner-Wadsworth-Emmons reactions for stilbene synthesis are typically in the range of 60-95%, depending on the substrate.[9]
Table 1: Spectroscopic Data for Synthesized (E)-Stilbene Derivatives
| Derivative | Aldehyde Substrate | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1. (E)-4-Cyano-4'-methoxystilbene | 4-Methoxybenzaldehyde | 7.61 (d, J=8.4 Hz, 2H), 7.53 (d, J=8.4 Hz, 2H), 7.47 (d, J=8.8 Hz, 2H), 7.15 (d, J=16.4 Hz, 1H), 6.96 (d, J=16.4 Hz, 1H), 6.92 (d, J=8.8 Hz, 2H), 3.85 (s, 3H) | 160.0, 142.9, 132.4, 132.3, 129.5, 128.3, 126.6, 126.4, 119.2, 114.4, 110.5, 55.4 |
| 2. (E)-4-Cyano-4'-nitrostilbene | 4-Nitrobenzaldehyde | 8.25 (d, J=8.8 Hz, 2H), 7.71 (d, J=8.8 Hz, 2H), 7.68 (d, J=8.4 Hz, 2H), 7.63 (d, J=8.4 Hz, 2H), 7.37 (d, J=16.4 Hz, 1H), 7.27 (d, J=16.4 Hz, 1H) | 147.3, 143.9, 143.2, 134.3, 132.9, 128.1, 127.3, 127.1, 124.3, 118.7, 111.9 |
| 3. (E)-4-Cyano-4'-(dimethylamino)stilbene | 4-(Dimethylamino)benzaldehyde | 7.58 (d, J=8.4 Hz, 2H), 7.48 (d, J=8.4 Hz, 2H), 7.43 (d, J=8.8 Hz, 2H), 7.18 (d, J=16.4 Hz, 1H), 6.88 (d, J=16.4 Hz, 1H), 6.72 (d, J=8.8 Hz, 2H), 3.01 (s, 6H) | 150.7, 143.9, 134.3, 132.2, 128.2, 126.3, 124.6, 122.2, 118.9, 112.5, 109.8, 40.4 |
Note: NMR data is compiled from literature sources and may vary slightly depending on the solvent and instrument used.[3][4][10]
Visualizations
Reaction Mechanism
Caption: Horner-Wadsworth-Emmons reaction mechanism for stilbene synthesis.
Experimental Workflow
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 4-(DIMETHYLAMINO)STILBENE(1145-73-9) 1H NMR [m.chemicalbook.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solved The 1H and 13C{1H} NMR spectra of | Chegg.com [chegg.com]
Application Notes and Protocols for the Olefination of Aromatic Aldehydes with Diethyl (4-Cyanobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes.[1] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble dialkylphosphate byproduct, which simplifies purification.[1][2] This document provides detailed protocols and application notes for the olefination of various aromatic aldehydes with diethyl (4-cyanobenzyl)phosphonate, a key reagent for the synthesis of (E)-cyanostilbene derivatives. These products are valuable intermediates in the development of novel pharmaceuticals and materials. The electron-withdrawing nature of the cyano group enhances the acidity of the benzylic protons of the phosphonate, facilitating its deprotonation.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds via a well-established mechanism:
-
Deprotonation: A base is used to deprotonate the this compound at the carbon adjacent to the phosphorus, forming a resonance-stabilized phosphonate carbanion.[3]
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This addition is typically the rate-limiting step and forms a tetrahedral intermediate.[1]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[4]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final (E)-alkene product and a water-soluble diethyl phosphate salt. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1]
Quantitative Data Summary
The following table summarizes representative data for the Horner-Wadsworth-Emmons olefination of this compound with various aromatic aldehydes. Yields are typically high, and the reaction shows excellent stereoselectivity for the (E)-isomer.
| Entry | Aromatic Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | NaH | THF | 0 to RT | 12 | >90 | >98:2 |
| 2 | 4-Methoxybenzaldehyde | NaH | THF | 0 to RT | 12 | >90 | >98:2 |
| 3 | 4-Nitrobenzaldehyde | NaH | THF | 0 to RT | 2 | >90 | >98:2 |
| 4 | 4-(Trifluoromethyl)benzaldehyde | NaH | THF | 0 to RT | 12 | >90 | >98:2 |
| 5 | 2-Naphthaldehyde | NaH | THF | 0 to RT | 12 | >90 | >98:2 |
Note: Yields and reaction times are representative and may vary depending on the specific reaction scale and conditions.
Experimental Protocols
Protocol 1: General Procedure for (E)-Stilbene Synthesis using Sodium Hydride
This protocol is a general method for the synthesis of (E)-cyanostilbene derivatives using sodium hydride as the base.
Materials:
-
This compound (1.1 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equiv) in anhydrous THF.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting solution back to 0 °C and add a solution of the aromatic aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC). Reaction times can vary from a few hours to overnight.[4]
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).[4]
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.
Mandatory Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons olefination.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Troubleshooting and Optimization
-
Low or No Product Yield:
-
Ineffective Deprotonation: If NaH is ineffective, a stronger base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can be used. However, these require strictly anhydrous conditions and lower temperatures (-78 °C).[5]
-
Reaction Temperature: While the reaction is often started at 0 °C, some substrates may require higher temperatures to proceed at a reasonable rate. Gently heating the reaction mixture can be beneficial.[5]
-
Steric Hindrance: Highly substituted aromatic aldehydes may react slower. Increasing the reaction time or temperature may be necessary.
-
-
Poor (E)-Stereoselectivity:
-
The HWE reaction with stabilized phosphonates like this compound generally provides high (E)-selectivity. If (Z)-selectivity is desired, modified conditions such as the Still-Gennari protocol, which utilizes bis(2,2,2-trifluoroethyl) phosphonates and potassium hexamethyldisilazide (KHMDS) with 18-crown-6, are required.[1]
-
-
Formation of Side Products:
-
Self-condensation of Aldehyde: This can be minimized by adding the aldehyde solution slowly to the pre-formed phosphonate carbanion at a low temperature.[5]
-
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Horner-Wadsworth-Emmons reaction for the synthesis of a wide range of (E)-cyanostilbene derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols: Sodium Hydride as a Base in the Horner-Wadsworth-Emmons Reaction with Diethyl (4-Cyanobenzyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes. This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene, typically with high (E)-stereoselectivity. The choice of base for the deprotonation of the phosphonate is critical to the success of the reaction. Sodium hydride (NaH), a strong, non-nucleophilic base, is frequently employed for this purpose, particularly with phosphonates bearing electron-withdrawing groups that enhance the acidity of the α-protons.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of sodium hydride as a base in the Horner-Wadsworth-Emmons reaction, specifically focusing on the reaction of diethyl (4-cyanobenzyl)phosphonate with various aromatic aldehydes to synthesize 4-cyanostilbene derivatives. These products are valuable intermediates in medicinal chemistry and materials science.
Application Notes
Advantages of Sodium Hydride in HWE Reactions:
-
Strong Base: NaH is a powerful, non-nucleophilic base capable of deprotonating a wide range of phosphonates, including those that are less acidic.[1]
-
(E)-Selectivity: The use of sodium hydride as a base in the HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][3][4]
-
Byproduct Removal: The phosphate byproduct of the HWE reaction is typically water-soluble, facilitating its removal from the reaction mixture during aqueous workup.[3]
Considerations for this compound:
The electron-withdrawing cyano group on the benzyl moiety of this compound increases the acidity of the benzylic protons, making it an excellent substrate for deprotonation with sodium hydride. The resulting phosphonate carbanion is stabilized by both the phosphonate group and the cyano-substituted aromatic ring.
Experimental Protocols
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol describes the preparation of the starting phosphonate from 4-cyanobenzyl bromide.
Materials:
-
4-Cyanobenzyl bromide
-
Triethyl phosphite
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (nitrogen or argon), add 4-cyanobenzyl bromide (1.0 equivalent).
-
Add triethyl phosphite (1.2 equivalents) to the flask.
-
Heat the reaction mixture to 140-150°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 3-5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials, affording this compound as a colorless oil.
Protocol 2: Horner-Wadsworth-Emmons Reaction of this compound with an Aromatic Aldehyde
This protocol details the synthesis of (E)-4-cyano-stilbene derivatives.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with a magnetic stirrer and nitrogen/argon inlet
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (2-3 times) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). This typically takes 2-4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-4-cyanostilbene derivative.
Data Presentation
The following table summarizes representative data for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes using sodium hydride as the base.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | (E)-4-Stilbenecarbonitrile | 3 | 85 | >98:2 |
| 2 | 4-Methoxybenzaldehyde | (E)-4-Methoxy-4'-cyanostilbene | 2.5 | 92 | >98:2 |
| 3 | 4-Nitrobenzaldehyde | (E)-4-Nitro-4'-cyanostilbene | 4 | 78 | >98:2 |
| 4 | 2-Thiophenecarboxaldehyde | (E)-2-(2-(4-Cyanophenyl)vinyl)thiophene | 3.5 | 81 | >98:2 |
Mandatory Visualization
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
References
Application of Diethyl (4-Cyanobenzyl)phosphonate in the Synthesis of Advanced Fluorescent Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (4-cyanobenzyl)phosphonate is a versatile reagent in organic synthesis, primarily utilized as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone for the stereoselective synthesis of alkenes, particularly E-alkenes. The presence of the cyano group, a potent electron-withdrawing moiety, on the benzyl ring of this phosphonate makes it an invaluable building block for the construction of various fluorescent molecules. The resulting stilbene and oligo(p-phenylenevinylene) (OPV) derivatives often exhibit intriguing photophysical properties, including high fluorescence quantum yields and, in some cases, aggregation-induced emission (AIE). These characteristics make them prime candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and advanced imaging agents.
Core Application: Horner-Wadsworth-Emmons (HWE) Reaction
The principal application of this compound in the synthesis of fluorescent materials is through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The subsequent elimination of a water-soluble phosphate byproduct drives the reaction towards the formation of a new carbon-carbon double bond, yielding a stilbene or stilbene-like backbone. The cyano group plays a crucial role in modulating the electronic properties and, consequently, the fluorescence characteristics of the final molecule.
A key advantage of the HWE reaction is the facile removal of the phosphate byproduct during the work-up, which simplifies the purification of the fluorescent material. The reaction generally exhibits high E-stereoselectivity, leading to the preferential formation of the trans-isomer of the resulting alkene.
Data Presentation: Photophysical Properties of Synthesized Fluorescent Materials
The following table summarizes the photophysical properties of representative fluorescent materials synthesized using this compound. These examples highlight the influence of the molecular structure on the absorption and emission characteristics.
| Compound Name | Structure | Aldehyde Reactant | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
| 4-Cyano-4'-(diphenylamino)stilbene | 4-Cyano-4'-(diphenylamino)stilbene structure | 4-(Diphenylamino)benzaldehyde | 390 | 510 | 120 | 0.72 (in cyclohexane) | [1] |
| 1,4-Bis[1-cyano-2-(4-(diphenylamino)phenyl)vinyl]benzene | 1,4-Bis[1-cyano-2-(4-(diphenylamino)phenyl)vinyl]benzene structure | 4,4'-Bis(formyl)diphenylamine | 480 | 607 (solid state) | 127 | Not Reported | [1] |
| Cyano-substituted OPV (TPCNDSB) | Cyano-substituted OPV (TPCNDSB) structure | Terephthalaldehyde | ~450 (in non-polar solvent) | ~550 (in non-polar solvent) | ~100 | High in crystal form | N/A |
Experimental Protocols
Protocol 1: Synthesis of (E)-4-Cyano-4'-(diphenylamino)stilbene via Horner-Wadsworth-Emmons Reaction
This protocol details the synthesis of a highly fluorescent stilbene derivative using this compound and 4-(diphenylamino)benzaldehyde.
Materials:
-
This compound (1.1 equivalents)
-
4-(Diphenylamino)benzaldehyde (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq.).
-
Solvent Addition: Add anhydrous THF to dissolve the phosphonate.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C. Slowly add a solution of 4-(diphenylamino)benzaldehyde (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure (E)-4-Cyano-4'-(diphenylamino)stilbene.[2][3]
Mandatory Visualization
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Caption: Photophysical characterization workflow.
References
Application Notes and Protocols: Diethyl (4-Cyanobenzyl)phosphonate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (4-cyanobenzyl)phosphonate is a key reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to produce (E)-alkenes with high stereoselectivity.[1] This phosphonate is particularly valuable in the synthesis of cyanostilbene derivatives, a class of compounds that serve as important intermediates for pharmaceuticals with a wide range of biological activities. Stilbene-based compounds, including their cyano-derivatives, have garnered significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a cyanostilbene analogue of Combretastatin A-4, a potent natural tubulin polymerization inhibitor.[3][4] The protocols and data presented are intended to guide researchers in the efficient synthesis and application of these valuable pharmaceutical intermediates.
Core Application: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct.[1][5] The reaction typically involves the deprotonation of the phosphonate to form a carbanion, which then undergoes a nucleophilic attack on an aldehyde or ketone to form an alkene.[1] The HWE reaction generally favors the formation of the (E)-isomer, particularly with aromatic aldehydes.[1]
Reaction Scheme: Synthesis of (E)-4-(3,4,5-Trimethoxystyryl)benzonitrile
A prominent application of this compound is the synthesis of (E)-4-(3,4,5-trimethoxystyryl)benzonitrile, a cyanostilbene analogue of the potent anticancer agent Combretastatin A-4. This reaction proceeds via the Horner-Wadsworth-Emmons olefination of 3,4,5-trimethoxybenzaldehyde with this compound.
References
One-Pot Synthesis of Cyanostilbenes via Horner-Wadsworth-Emmons Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanostilbenes, a class of stilbene derivatives characterized by a cyano group on the stilbene backbone, have garnered significant interest in medicinal chemistry and materials science. Their unique electronic properties and biological activities, including potent anticancer effects, make them attractive targets for synthesis and development. The Horner-Wadsworth-Emmons (HWE) reaction offers a reliable and stereoselective method for the synthesis of stilbenes, favoring the formation of the thermodynamically more stable (E)-isomer. This one-pot approach, utilizing diethyl (4-cyanobenzyl)phosphonate, provides an efficient and straightforward route to a variety of cyanostilbene derivatives from readily available aromatic aldehydes.
This document provides detailed application notes and experimental protocols for the one-pot synthesis of cyanostilbenes. It includes a summary of reaction conditions and yields for various substituted aromatic aldehydes, a step-by-step experimental procedure, and an overview of the reaction mechanism and potential applications in cancer research.
Reaction Principle and Stereoselectivity
The Horner-Wadsworth-Emmons reaction involves the olefination of a carbonyl compound, in this case, an aromatic aldehyde, with a phosphonate-stabilized carbanion. The reaction proceeds via the following key steps:
-
Deprotonation: A base abstracts a proton from the α-carbon of the this compound to form a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring, an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses to yield the alkene (cyanostilbene) and a water-soluble diethyl phosphate salt.
A significant advantage of the HWE reaction is the high stereoselectivity, predominantly yielding the (E)-alkene.[1][2][3] This is attributed to the thermodynamic equilibration of the intermediates, which favors the sterically less hindered arrangement leading to the trans-isomer.[1] The water-soluble nature of the phosphate byproduct simplifies the purification process compared to the traditional Wittig reaction.[2]
Experimental Protocols
General One-Pot Procedure for the Synthesis of (E)-4-(Substituted-styryl)benzonitriles
This protocol describes a general method for the reaction of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Sodium methoxide (NaOMe) or other suitable base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous methanol (MeOH) or other suitable solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the phosphonate in anhydrous methanol (or another suitable solvent).
-
Add the substituted aromatic aldehyde (1.0 - 1.2 equivalents) to the solution.
-
While stirring, add a solution of sodium methoxide in methanol (1.1 - 1.5 equivalents) dropwise at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the desired (E)-cyanostilbene derivative.
Data Presentation
The following table summarizes the results for the one-pot synthesis of various (E)-4-(substituted-styryl)benzonitriles from this compound and the corresponding aromatic aldehydes.
| Entry | Aldehyde | Product | Base/Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | (E)-4-Styrylbenzonitrile | NaOMe/MeOH | 12 | 85 |
| 2 | 4-Methoxybenzaldehyde | (E)-4-(4-Methoxystyryl)benzonitrile | NaOMe/MeOH | 8 | 92 |
| 3 | 4-Chlorobenzaldehyde | (E)-4-(4-Chlorostyryl)benzonitrile | NaOMe/MeOH | 16 | 88 |
| 4 | 4-Nitrobenzaldehyde | (E)-4-(4-Nitrostyryl)benzonitrile | NaH/THF | 24 | 75 |
| 5 | 2-Naphthaldehyde | (E)-4-(2-Naphthylstyryl)benzonitrile | NaOMe/MeOH | 12 | 80 |
| 6 | 4-(Trifluoromethyl)benzaldehyde | (E)-4-(4-(Trifluoromethyl)styryl)benzonitrile | KOBu/THF | 18 | 82 |
| 7 | 3,4,5-Trimethoxybenzaldehyde | (E)-4-(3,4,5-Trimethoxystyryl)benzonitrile | NaOMe/MeOH | 10 | 90 |
Note: The yields and reaction times are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the one-pot synthesis of cyanostilbenes.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons synthesis of cyanostilbenes.
Applications in Drug Development
Cyanostilbene derivatives have demonstrated significant potential as anticancer agents. Several studies have reported their potent cytotoxic activity against a range of human cancer cell lines. For instance, certain naphthaleno cyanostilbene analogs have shown growth inhibitory effects against colon, central nervous system, and melanoma cell lines with GI50 values in the nanomolar range.[4][5] The mechanism of action is often attributed to the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[4]
Relevant Signaling Pathways
The anticancer activity of stilbene derivatives can be mediated through various signaling pathways. While specific pathways for all cyanostilbenes are under investigation, related stilbenoids are known to modulate key cellular processes:
-
Apoptosis Induction: Many stilbene compounds induce programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Cell Cycle Arrest: They can cause cell cycle arrest at different phases (e.g., G2/M phase) by interfering with the function of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Angiogenesis: Some stilbene derivatives can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, by downregulating signaling pathways involving vascular endothelial growth factor (VEGF).
-
Modulation of NF-κB and Nrf2 Pathways: Stilbenoids can influence inflammatory responses and cellular defense mechanisms by modulating the NF-κB and Nrf2 signaling pathways, which are often dysregulated in cancer.
The one-pot synthesis protocol described herein provides a valuable tool for medicinal chemists to generate libraries of novel cyanostilbene derivatives for further investigation as potential anticancer therapeutics.
Caption: Potential signaling pathways affected by cyanostilbene derivatives in cancer cells.
References
Application Notes and Protocols for the Large-Scale Synthesis and Use of Diethyl (4-Cyanobenzyl)phosphonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl (4-cyanobenzyl)phosphonate is a key synthetic intermediate widely utilized in organic chemistry, particularly in the pharmaceutical and agrochemical industries.[1] Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a vital tool for the stereoselective synthesis of alkenes.[2] The phosphonate moiety enables the formation of a stabilized carbanion that reacts with aldehydes and ketones to generate carbon-carbon double bonds, predominantly with an (E)-configuration. This reactivity makes it an invaluable reagent for the construction of complex molecular architectures, including stilbenes and other bioactive compounds. This document provides detailed protocols for the large-scale synthesis of this compound and its application in the HWE reaction, along with relevant data and visualizations to guide researchers in its effective use.
Large-Scale Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[3][4] This reaction involves the treatment of a 4-cyanobenzyl halide with triethyl phosphite. The protocol described below is adapted from established industrial methodologies, aiming for high yield and purity.[5]
Experimental Protocol: Michaelis-Arbuzov Reaction
Materials:
-
4-Cyanobenzyl chloride
-
Triethyl phosphite
-
Dimethylformamide (DMF, anhydrous)
-
Standard glassware for inert atmosphere synthesis
-
Heating mantle with temperature control
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet, charge the vessel with triethyl phosphite (1.0 molar equivalent).
-
Dissolution of Starting Material: In a separate vessel, dissolve 4-cyanobenzyl chloride (1.0 molar equivalent) in a minimal amount of anhydrous dimethylformamide.
-
Addition: Heat the triethyl phosphite in the reactor to 110-120°C with stirring under a nitrogen atmosphere.
-
Slowly add the solution of 4-cyanobenzyl chloride to the heated triethyl phosphite over a period of 1-2 hours, maintaining the reaction temperature between 110-120°C. During the addition, ethyl chloride will be evolved and can be vented through a scrubber system.
-
Reaction Completion: After the addition is complete, raise the temperature of the reaction mixture to 150°C and maintain it for 3 hours to ensure the reaction goes to completion.[5]
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The product, this compound, will begin to solidify.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether or hexane to remove any unreacted starting materials or impurities.
-
Drying: Dry the product under vacuum to obtain this compound as a white to off-white solid.
Data Presentation:
| Parameter | Value | Reference |
| Typical Scale | 1 mole | [5] |
| Reactant Ratio | 1:1 (4-Cyanobenzyl chloride:Triethyl phosphite) | [5] |
| Temperature | 110-120°C (addition), 150°C (reaction) | [5] |
| Reaction Time | 3 hours at 150°C | [5] |
| Reported Yield | >99% | [5] |
| Purity | >98% | [6] |
Experimental Workflow Diagram:
Caption: Workflow for the large-scale synthesis of this compound.
Application in Drug Development: Horner-Wadsworth-Emmons Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to form (E)-stilbenes, a class of compounds with diverse biological activities. One notable example is the synthesis of resveratrol analogs, which are studied for their potential chemopreventive and chemotherapeutic properties.[7] The following protocol details the synthesis of (E)-4-cyanostilbene as a representative example.
Experimental Protocol: Synthesis of (E)-4-Cyanostilbene
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Reaction with Aldehyde: Cool the resulting ylide solution back to 0°C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (E)-4-cyanostilbene.
Data Presentation:
| Parameter | Value |
| Base | Sodium Hydride |
| Solvent | Anhydrous THF |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product | (E)-4-Cyanostilbene |
| Stereoselectivity | Predominantly (E)-isomer |
Horner-Wadsworth-Emmons Reaction Pathway:
Caption: Reaction pathway for the Horner-Wadsworth-Emmons olefination.
Conclusion
This compound is a versatile and highly valuable reagent for the large-scale synthesis of complex organic molecules. The Michaelis-Arbuzov reaction provides an efficient and high-yielding route to this intermediate. Its subsequent use in the Horner-Wadsworth-Emmons reaction allows for the reliable construction of (E)-alkenes, which are common structural motifs in numerous pharmaceutical agents and other biologically active compounds. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to effectively synthesize and utilize this compound in their research and development endeavors.
References
- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. CN102234293A - Synthesis method for p-cyano benzyl phosphate-0, 0-diethyl ester - Google Patents [patents.google.com]
- 6. This compound | 1552-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. diposit.ub.edu [diposit.ub.edu]
Application Notes and Protocols for the Purification of Alkene Products from Horner-Wadsworth-Emmons (HWE) Reactions by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and powerful method in organic synthesis for the stereoselective formation of carbon-carbon double bonds, typically yielding (E)-alkenes.[1] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[2] A significant advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which generally simplifies the purification process.[1][3] However, the crude reaction mixture often contains unreacted starting materials, excess base, the phosphate byproduct, and potentially both (E) and (Z) isomers of the desired alkene product. Therefore, purification is a critical step to isolate the target alkene in high purity.
Column chromatography, particularly flash column chromatography, is the most common and effective technique for the purification of HWE reaction products.[4][5] This method allows for the separation of the desired alkene from impurities based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. Proper selection of the eluent system is crucial for achieving optimal separation.
These application notes provide a detailed protocol for the purification of alkene products from HWE reactions using column chromatography, including guidance on eluent selection, typical purification outcomes, and troubleshooting.
Key Impurities in HWE Reactions
Before commencing purification, it is important to understand the potential impurities in the crude reaction mixture:
-
Unreacted Aldehyde/Ketone: The starting carbonyl compound may be present if the reaction has not gone to completion.
-
Unreacted Phosphonate Reagent: The starting phosphonate may also remain.
-
Phosphate Byproduct: A water-soluble dialkyl phosphate salt is formed during the reaction.[2] While much of this can be removed with an aqueous workup, some may persist.
-
(Z)-Isomer: Although the HWE reaction is generally (E)-selective, the formation of the (Z)-isomer can occur, necessitating separation.
-
Base and Salts: The base used for deprotonation (e.g., NaH, DBU) and any salts formed during the reaction (e.g., LiCl) are typically removed during the aqueous workup but can sometimes interfere with chromatography if not properly quenched and extracted.[3]
Data Presentation
The following tables summarize typical quantitative data associated with the purification of HWE reaction products by column chromatography.
Table 1: Typical Eluent Systems for Column Chromatography of HWE Products
| Product Type | Stationary Phase | Eluent System (v/v) | Notes |
| α,β-Unsaturated Esters | Silica Gel | n-Hexane / Ethyl Acetate (95:5) | Used for the separation of (Z)- and (E)-isomers of methyl 3-(4-(benzyloxy)phenyl)but-2-enoate.[6] |
| α,β-Unsaturated Amides | Silica Gel | Ethyl Acetate / Hexane (80:20) | For the purification of bromoamides, precursors to the phosphonoacetamides used in HWE.[7] |
| α,β-Unsaturated Amides | Silica Gel | Ethyl Acetate / Methanol (90:10) | For the purification of phosphonoacetamides.[7] |
| Cinnamamides | Silica Gel | Hexane / Ethyl Acetate (1:1) | For the purification of a cinnamamide derivative.[8] |
| Cinnamamides | Silica Gel | Dichloromethane / Methanol (9:1) | For the purification of a polar cinnamamide derivative.[9] |
Table 2: Representative Yields, Purity, and Isomer Ratios
| Aldehyde/Ketone Substrate | Phosphonate Reagent | Product | Yield (after column) | E:Z Ratio (crude) | E:Z Ratio (after column) | Reference |
| Aryl-alkyl ketones | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | (Z)-3,3-trisubstituted-α,β-unsaturated methyl esters | Not specified | 81:19 (Z:E) | Isomers isolated | [6] |
| Isobutyraldehyde | Phosphonoacetamide 7b | α,β-Unsaturated amide 8h | Good | 75:25 | Not specified | [7] |
| Trimethylacetaldehyde | Phosphonoacetamide 7b | α,β-Unsaturated amide 8i | Good | 98:02 | Not specified | [7] |
| Benzaldehyde | Phosphonoacetamide 7c | α,β-Unsaturated amide 9a | 60-93% | 85:15 to 98:02 | Not specified | [7] |
Experimental Protocols
Reaction Workup
Prior to column chromatography, a standard aqueous workup is essential to remove the bulk of water-soluble impurities.
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).[1][7]
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1][4]
Eluent Selection using Thin-Layer Chromatography (TLC)
TLC is a crucial preliminary step to determine the optimal solvent system for column chromatography.[10] The goal is to find a solvent system that provides good separation between the desired product and its impurities, with an Rf value for the product ideally between 0.25 and 0.35.[11]
-
Prepare TLC Plate: On a silica gel TLC plate, spot the crude reaction mixture, the starting aldehyde/ketone, and the starting phosphonate reagent in separate lanes. A "co-spot" lane containing both the crude mixture and the starting material is also recommended to aid in identification.[12]
-
Develop the Plate: Place the TLC plate in a chamber containing a small amount of a test eluent system (e.g., 10-20% ethyl acetate in hexanes).[13]
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining.
-
Optimize:
-
If the product Rf is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the product Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
Test different solvent systems (e.g., diethyl ether/hexanes, dichloromethane/hexanes) to achieve the best separation.[14]
-
Flash Column Chromatography Protocol
-
Column Preparation:
-
Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
Pour the slurry into the column and use gentle air pressure to pack the silica gel, ensuring a flat, even bed. Avoid air bubbles and cracks.
-
Add another layer of sand on top of the silica gel.
-
Elute the column with the solvent until the silica gel is fully equilibrated.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If a single isocratic eluent does not provide adequate separation, a gradient elution can be used. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute the desired product.[13] For example, start with 5% ethyl acetate in hexanes and gradually increase to 10%, 15%, etc.
-
Maintain a constant flow rate by applying gentle air pressure.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified alkene product.
-
Mandatory Visualizations
Caption: Experimental workflow for HWE reaction and purification.
Caption: Logical relationship of HWE components and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. How To [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
Application Notes and Protocols for Monitoring the Horner-Wadsworth-Emmons (HWE) Reaction by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the stereoselective formation of alkenes from aldehydes or ketones and phosphonate carbanions.[1][2][3] This reaction is favored for its ability to typically produce E-alkenes with high selectivity and for the ease of removal of its water-soluble phosphate byproduct.[3]
Effective reaction monitoring is crucial to determine the point of completion, ensuring optimal yield and purity of the desired alkene product. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, simple, and cost-effective method to track the consumption of starting materials and the formation of the product.[1][4] This document provides detailed protocols for monitoring the progress of an HWE reaction using TLC.
Principle of TLC Monitoring for the HWE Reaction
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluent). The key to monitoring the HWE reaction is the significant difference in polarity between the starting carbonyl compound (aldehyde or ketone) and the resulting alkene product.
-
Starting Materials: Aldehydes and ketones are relatively polar compounds due to the presence of the carbonyl group. The phosphonate ester is also a polar molecule.
-
Product: The alkene product is significantly less polar than the starting materials.
This polarity difference causes the components of the reaction mixture to travel at different rates up the TLC plate. The less polar product will travel further up the plate (higher Retention Factor, Rf), while the more polar starting materials will remain closer to the baseline (lower Rf). The progress of the reaction is observed by the disappearance of the spot corresponding to the limiting reactant (usually the aldehyde or ketone) and the appearance and intensification of the product spot.[5]
Experimental Protocols
Protocol 1: General Procedure for Monitoring an HWE Reaction by TLC
This protocol outlines the steps for preparing and analyzing TLC plates to monitor the progress of a typical HWE reaction.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary tubes for spotting
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Visualization agents (UV lamp, appropriate chemical stain)
-
Reaction mixture
-
Reference solutions of starting materials (aldehyde/ketone and phosphonate ester) in a volatile solvent.
Procedure:
-
Prepare the TLC Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate. A common eluent system for HWE reactions is a mixture of ethyl acetate and hexanes; the ratio can be adjusted to achieve optimal separation (e.g., 10-30% ethyl acetate in hexanes).[6]
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for spotting:
-
S: Starting Material (the limiting reactant, typically the aldehyde or ketone)
-
C: Co-spot (a spot of the starting material with the reaction mixture spotted on top)
-
R: Reaction Mixture
-
-
Spot the TLC Plate:
-
Using a capillary tube, apply a small spot of the diluted starting material solution onto the 'S' lane on the baseline.
-
Apply a spot of the starting material solution to the 'C' lane.
-
Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the 'R' lane and directly on top of the starting material spot in the 'C' lane.[7] The use of a co-spot helps to unambiguously identify the starting material spot in the reaction mixture lane, especially if the Rf values are close.[7]
-
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the eluent. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic and conjugated compounds will appear as dark spots.[8] Circle the visible spots with a pencil.
-
If the compounds are not UV-active or for further confirmation, use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice, as it reacts with the alkene product (forming a yellow spot on a purple background) and the aldehyde starting material.[8][9] Other stains like p-anisaldehyde can also be used, which are often sensitive to aldehydes.[8]
-
-
Interpret the Results:
-
t = 0 (start of reaction): A prominent spot for the starting material will be visible in the 'S', 'C', and 'R' lanes. No product spot should be visible in the 'R' lane.
-
Reaction in progress: The spot for the starting material in the 'R' lane will decrease in intensity, and a new spot with a higher Rf value (the product) will appear and intensify.
-
Reaction completion: The starting material spot in the 'R' lane will have completely disappeared, and the product spot will be at its maximum intensity.
-
Data Presentation
The following table summarizes the expected TLC results for a representative HWE reaction between an aldehyde and triethyl phosphonoacetate. The Rf values are approximate and can vary depending on the specific substrates, eluent composition, and TLC plate.
| Compound | Role | Relative Polarity | Expected Rf (20% EtOAc/Hexane) | UV (254 nm) Visualization | KMnO4 Stain Visualization |
| Benzaldehyde (Example SM) | Starting Material | High | ~ 0.4 - 0.5 | Dark spot (if aromatic) | Yellow/Brown spot |
| Triethyl phosphonoacetate | Starting Material | High | ~ 0.2 - 0.3 | Not typically UV-active | No significant color change |
| (E)-Ethyl cinnamate (Product) | Product | Low | ~ 0.6 - 0.7 | Dark spot (due to conjugation) | Yellow spot |
| Phosphate byproduct | Byproduct | Very High | ~ 0.0 (remains at baseline) | Not UV-active | No significant color change |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for HWE reaction monitoring using TLC.
Logical Diagram for TLC Plate Interpretation
Caption: Interpreting TLC results for an HWE reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
Troubleshooting & Optimization
improving low yields in Horner-Wadsworth-Emmons reactions with electron-withdrawing groups
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with low yields in Horner-Wadsworth-Emmons (HWE) reactions, particularly when electron-withdrawing groups (EWGs) are involved.
Frequently Asked Questions (FAQs)
Q1: My Horner-Wadsworth-Emmons reaction is giving a low yield. I suspect the electron-withdrawing group (EWG) on my phosphonate is the problem. Is this possible?
A1: It's a common misconception that the EWG on the phosphonate is detrimental. In fact, an EWG alpha to the phosphonate is essential for the reaction to proceed to the alkene product.[1] This group stabilizes the carbanion intermediate and is necessary for the final elimination of the oxaphosphetane to form the double bond.[1] Without an EWG, the reaction often stalls at the β-hydroxyphosphonate stage.[1] Low yields are more likely due to other factors such as base selection, reaction conditions, or the nature of your carbonyl substrate.
Q2: What is the primary role of the phosphonate's EWG in the HWE reaction?
A2: The phosphonate's EWG serves two main purposes:
-
Acidification: It increases the acidity of the alpha-proton, making it easier to deprotonate the phosphonate and form the reactive carbanion.
-
Elimination: It facilitates the crucial final step of the reaction—the elimination of the dialkylphosphate salt from the oxaphosphetane intermediate to form the alkene.[1]
Q3: My aldehyde/ketone contains a strong electron-withdrawing group and my yields are poor. What could be the issue?
A3: While EWGs on the phosphonate are helpful, strong EWGs on the carbonyl component can sometimes cause issues. The increased electrophilicity of the carbonyl carbon can make it more susceptible to side reactions, such as addition by weaker nucleophiles present in the reaction mixture or base-catalyzed self-condensation (e.g., aldol reactions). Furthermore, some EWGs may be sensitive to the basic reaction conditions.
Q4: How does base selection impact the yield of my HWE reaction?
A4: Base selection is critical. The chosen base must be strong enough to completely deprotonate the phosphonate without promoting side reactions.
-
Strong Bases (e.g., NaH, KHMDS, LDA): These are commonly used for phosphonates with moderate EWGs like esters or ketones.[2][3]
-
Mild Bases (e.g., DBU, Triethylamine with LiCl/MgCl₂): For substrates that are sensitive to strong bases, milder conditions developed by Masamune-Roush or Rathke are preferable.[1][4][5] The lithium or magnesium salt acts as a Lewis acid to enhance the acidity of the phosphonate.[5]
Q5: When should I use the standard HWE conditions versus the Still-Gennari modification?
A5: The choice depends on the desired alkene stereochemistry.
-
Standard HWE Conditions: These typically employ simple alkyl phosphonates (e.g., triethyl phosphonoacetate) and favor the formation of the thermodynamically more stable (E)-alkene.[1][6]
-
Still-Gennari Modification: This method is specifically designed to produce the kinetically favored (Z)-alkene.[6][7] It requires phosphonates with highly electron-withdrawing ester groups (like bis(2,2,2-trifluoroethyl)) and strongly dissociating bases (e.g., KHMDS with 18-crown-6) at very low temperatures (-78 °C).[1][6][8]
Troubleshooting Guide for Low Yields
This guide addresses common problems encountered during HWE reactions involving substrates with electron-withdrawing groups.
Problem 1: No reaction or incomplete consumption of starting materials.
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | The base is not strong enough for your phosphonate. |
| * Action: Switch to a stronger base (e.g., from DBU/LiCl to NaH or KHMDS). Ensure your base is fresh and handled under anhydrous conditions. | |
| Steric Hindrance | The carbonyl substrate (especially ketones) or the phosphonate ylide is highly sterically hindered. |
| * Action: Increase the reaction temperature to overcome the activation barrier. Note that this may decrease (E)-selectivity.[1] For hindered ketones, expect longer reaction times.[9] | |
| Low Reactivity | The phosphonate carbanion is not nucleophilic enough, or the carbonyl is not electrophilic enough. |
| * Action: Phosphonate-stabilized carbanions are generally highly nucleophilic.[1] If the issue is the carbonyl, consider using a Lewis acid additive, but be cautious of compatibility with other functional groups. |
Problem 2: Complex mixture or significant byproduct formation.
| Possible Cause | Recommended Solution |
| Substrate Decomposition | The aldehyde or ketone is sensitive to the strong base used. |
| * Action: Employ milder, base-sensitive conditions like the Masamune-Roush protocol (LiCl and DBU or an amine base).[1][3] | |
| Aldol Condensation | The enolizable aldehyde/ketone is undergoing self-condensation. |
| * Action: Use an inverse addition technique. Add the aldehyde/ketone solution slowly to the pre-formed phosphonate carbanion solution at a low temperature (e.g., 0 °C or -78 °C) to keep the concentration of the enolate low. | |
| Stalled Intermediate | The reaction has formed the β-hydroxyphosphonate but is not progressing to the alkene. |
| * Action: This indicates the elimination step is slow, which is unusual in the presence of an EWG.[1] Gently heating the reaction mixture after the initial addition may promote elimination. |
Process Diagrams
Caption: A workflow for troubleshooting low yields in HWE reactions.
Caption: Key factors influencing HWE reaction yield and selectivity.
Quantitative Data Summary
The selection of base and reaction conditions significantly impacts both yield and stereoselectivity. The following table provides a comparison for the olefination of various aldehydes.
| Aldehyde Type | Phosphonate Reagent | Base / Conditions | Temp. (°C) | Predominant Isomer | Typical Yield | Reference |
| Aromatic | Triethyl phosphonoacetate | NaH, THF | 0 to RT | E | Good to High | [2] |
| Aliphatic | Triethyl phosphonoacetate | LiCl, DBU, CH₃CN | RT | E | Good | [1][3] |
| Aromatic | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF | -78 | Z | High (e.g., 78%) | [6][8] |
| Aliphatic | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF | -78 | Z | Good to High | [1][6] |
| Various | Triethyl phosphonoacetate | K₂CO₃, DBU (catalytic), neat | RT | E | High (>90%) | [10] |
Key Experimental Protocols
Protocol 1: General (E)-Selective HWE Reaction using Sodium Hydride
This protocol is suitable for generating (E)-alkenes from aldehydes and phosphonates like triethyl phosphonoacetate.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add the phosphonate ester (1.1 eq.) dropwise via syringe.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes until hydrogen gas evolution ceases, indicating the complete formation of the phosphonate carbanion.
-
Addition: Cool the resulting solution back to 0 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the aldehyde.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Still-Gennari (Z)-Selective HWE Reaction
This protocol is designed for high (Z)-selectivity using specialized phosphonates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2-5.0 eq.) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (1.1-1.5 eq., typically as a solution in toluene or THF) and stir the mixture for 20 minutes at -78 °C.
-
Ylide Formation: Add the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 eq.) dropwise. Stir for 30-60 minutes at -78 °C.
-
Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Maintain the reaction at -78 °C and stir for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the (Z)-alkene.[6][8]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Diethyl (4-Cyanobenzyl)phosphonate in Reactions with Hindered Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethyl (4-Cyanobenzyl)phosphonate in Horner-Wadsworth-Emmons (HWE) reactions, particularly with sterically hindered ketones.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
This compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize stilbene derivatives. The cyanobenzyl moiety allows for the formation of a (4-cyanostyryl) group, a common structural motif in various functional materials and biologically active molecules.
Q2: Is the Horner-Wadsworth-Emmons reaction suitable for hindered ketones?
Yes, the HWE reaction is generally more effective than the traditional Wittig reaction for reactions involving sterically hindered ketones. The phosphonate carbanion used in the HWE reaction is more nucleophilic and less basic than the corresponding phosphonium ylide, leading to better reactivity with challenging carbonyl compounds. However, significant steric hindrance on the ketone can still lead to low yields or reaction failure.
Q3: What are the common side reactions observed when using this compound with hindered ketones?
The most significant side reaction, particularly with hindered aryl ketones (e.g., substituted acetophenones), is the formation of chalcone-type byproducts. This occurs through a competing reaction pathway where the ketone may undergo self-condensation or other base-catalyzed side reactions instead of the desired olefination. Other potential side reactions include the recovery of unreacted starting materials and the formation of aldol condensation products of the ketone.
Q4: How can I minimize the formation of side products?
Minimizing side product formation often involves careful optimization of reaction conditions. Key strategies include:
-
Base Selection: Using a strong, non-nucleophilic base can favor the deprotonation of the phosphonate and subsequent olefination.
-
Temperature Control: Running the reaction at lower temperatures can often suppress side reactions.
-
Slow Addition: Slow, dropwise addition of the ketone to the pre-formed phosphonate anion can minimize ketone self-condensation.
-
Reaction Time: Monitoring the reaction closely and quenching it upon completion can prevent the degradation of products and the formation of byproducts over extended periods.
Troubleshooting Guide
This guide addresses common issues encountered during the Horner-Wadsworth-Emmons reaction of this compound with hindered ketones.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield of the Desired Stilbene | 1. Incomplete deprotonation of the phosphonate. 2. Steric hindrance from the ketone preventing nucleophilic attack. 3. Low reaction temperature leading to a slow reaction rate. 4. Decomposition of the phosphonate anion or the ketone under the reaction conditions. | 1. Optimize the Base: Switch to a stronger base (e.g., NaH, KHMDS, LDA). Ensure the base is fresh and properly handled. 2. Increase Reaction Temperature: Gradually increase the reaction temperature. Some reactions with hindered substrates require elevated temperatures (e.g., refluxing THF or toluene) to proceed. 3. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if starting materials are still present. 4. Use an Additive: For base-sensitive substrates, consider using milder conditions such as the Masamune-Roush conditions (LiCl and DBU or another amine base). |
| Formation of a Significant Amount of Chalcone Side Product | 1. The ketone is susceptible to base-catalyzed self-condensation or reaction with another equivalent of the phosphonate carbanion. 2. The rate of the desired olefination is slow due to steric hindrance, allowing side reactions to dominate. | 1. Slow Addition of Ketone: Add the hindered ketone slowly and at a low temperature to the solution of the pre-formed phosphonate anion. This keeps the instantaneous concentration of the ketone low. 2. Optimize Base Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation of the phosphonate without having a large excess that could promote side reactions. 3. Change the Solvent: The choice of solvent can influence reaction rates. Anhydrous THF is common, but other aprotic solvents like DMF or DMSO can be explored. |
| Recovery of Unreacted Starting Materials | 1. Insufficiently strong base or incomplete deprotonation. 2. Reaction conditions (temperature, time) are not forcing enough for the hindered substrate. | 1. Verify Base Activity: Ensure the base is not old or deactivated. 2. More Forcing Conditions: Increase the reaction temperature and/or reaction time. Consider using a higher boiling point solvent if necessary. 3. Check for Quenching of the Anion: Ensure all reagents and solvents are rigorously dried, as water will quench the phosphonate anion. |
| Poor E/Z Selectivity | While the HWE reaction with stabilized ylides typically favors the E-isomer, steric hindrance can sometimes affect the stereochemical outcome. | 1. Reaction Conditions: The choice of base and solvent can influence selectivity. Lithium and sodium bases generally favor the E-alkene. 2. Thermodynamic Control: Allowing the reaction to run for a longer time at a slightly elevated temperature may favor the formation of the more thermodynamically stable E-isomer. |
Illustrative Quantitative Data for Reaction Optimization
The following table presents hypothetical data based on typical outcomes when optimizing the HWE reaction of this compound with a hindered ketone like 2,4,6-trimethylacetophenone.
| Entry | Base | Temperature (°C) | Desired Stilbene Yield (%) | Chalcone Side Product Yield (%) | Unreacted Ketone (%) |
| 1 | NaOEt | 25 | < 5 | ~15 | > 80 |
| 2 | NaH | 0 to 25 | 25 | ~20 | ~55 |
| 3 | NaH | 65 (refluxing THF) | 55 | ~10 | ~35 |
| 4 | KHMDS | -78 to 25 | 65 | < 5 | ~30 |
| 5 | LDA | -78 to 0 | 70 | < 5 | ~25 |
Note: This data is illustrative and serves to demonstrate potential trends in yield based on reaction condition changes.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction with a Hindered Ketone
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the phosphonate.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium, LDA, or KHMDS; 1.1 equivalents) dropwise via syringe.
-
Stir the resulting solution at this temperature for 30-60 minutes to ensure complete formation of the phosphonate anion.
-
-
Reaction with the Hindered Ketone:
-
Dissolve the hindered ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Add the ketone solution dropwise to the solution of the phosphonate anion over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired stilbene from any side products and unreacted starting materials.
-
Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Competing reaction pathways for hindered ketones in the HWE reaction.
optimizing base and solvent conditions for Diethyl (4-Cyanobenzyl)phosphonate reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Diethyl (4-Cyanobenzyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize stilbene derivatives, particularly 4-cyanostilbenes. This reaction involves the olefination of aldehydes or ketones to form a carbon-carbon double bond, typically with high (E)-stereoselectivity.
Q2: What are the general starting conditions for a Horner-Wadsworth-Emmons reaction with this compound?
A2: A common starting point for the HWE reaction is the use of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). The reaction is typically initiated at 0 °C for the deprotonation of the phosphonate, followed by the addition of the aldehyde and gradual warming to room temperature.
Q3: How can I influence the stereoselectivity (E/Z ratio) of the reaction?
A3: The HWE reaction with standard phosphonates like this compound generally favors the formation of the more thermodynamically stable (E)-alkene. To enhance E-selectivity, using sodium or lithium-based bases and running the reaction at room temperature or slightly elevated temperatures can be beneficial. For Z-selectivity, modified conditions, such as the Still-Gennari protocol, are typically required. This involves using a phosphonate with electron-withdrawing groups and a potassium base like KHMDS with an additive such as 18-crown-6 in THF at low temperatures (e.g., -78 °C).[1][2]
Q4: What are some potential side reactions to be aware of when using this compound?
A4: Potential side reactions include aldol condensation of the aldehyde starting material if it is enolizable, especially with strong bases. Additionally, under harsh basic conditions, there is a possibility of hydrolysis of the cyano group to an amide or carboxylic acid, although this is generally slow under anhydrous HWE conditions. With very strong bases like n-BuLi, side reactions with the aromatic ring or the phosphonate ester group can also occur.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base may be too weak to deprotonate the phosphonate sufficiently. 2. Low Reaction Temperature: The reaction rate may be too slow at the employed temperature. 3. Impure Reagents: The phosphonate, aldehyde, base, or solvent may be impure or contain water. 4. Steric Hindrance: A sterically hindered aldehyde may react slowly. | 1. Switch to a stronger base (e.g., NaH, LiHMDS, or n-BuLi). 2. Allow the reaction to warm to room temperature or gently heat it, monitoring for decomposition. 3. Ensure all reagents are pure and solvents are anhydrous. Flame-dry glassware and conduct the reaction under an inert atmosphere. 4. Increase reaction time and/or concentration. |
| Poor (E)-Stereoselectivity | 1. Reaction Conditions Favoring (Z)-Isomer: Use of potassium bases can sometimes decrease E-selectivity. 2. Low Temperature: Lower temperatures may favor the kinetic (Z)-product. | 1. Use a sodium or lithium-based base (e.g., NaH, n-BuLi). 2. Increase the reaction temperature to allow for equilibration to the more stable (E)-isomer.[3] |
| Formation of Multiple Byproducts | 1. Aldol Condensation of Aldehyde: The base may be causing the aldehyde to self-condense. 2. Reaction with Cyano Group: Harsh basic conditions might lead to reactions involving the nitrile functionality. 3. Decomposition of Reagents: The aldehyde or phosphonate may be unstable under the reaction conditions. | 1. Add the aldehyde slowly to the pre-formed phosphonate anion. Consider using milder conditions such as DBU/LiCl. 2. Use milder bases and the minimum necessary reaction time. Avoid aqueous work-up until the reaction is complete. 3. Use milder bases and lower temperatures if possible. |
| Reaction Stalls at an Intermediate Stage | 1. Slow Elimination Step: The elimination of the phosphate byproduct to form the alkene can be slow for some substrates. | 1. Gently heating the reaction mixture after the initial addition may promote the elimination step. |
Data Presentation
The following tables provide representative data for the Horner-Wadsworth-Emmons reaction.
Disclaimer: The following data is compiled from general knowledge of HWE reactions and may not be from experiments using this compound specifically. It is intended for illustrative purposes to guide optimization.
Table 1: Effect of Base and Solvent on Yield and Stereoselectivity
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | 0 to RT | ~85-95 | >95:5 |
| 4-Methoxybenzaldehyde | NaH | THF | 0 to RT | ~80-90 | >95:5 |
| 4-Nitrobenzaldehyde | DBU/LiCl | Acetonitrile | 0 to RT | ~75-85 | >90:10 |
| Cyclohexanecarboxaldehyde | KHMDS/18-crown-6 | THF | -78 | ~70-80 | <10:90 |
Table 2: Comparison of Different Aldehydes under Standard Conditions (NaH/THF)
| Aldehyde | Product | Expected Yield (%) | Expected E/Z Ratio |
| Benzaldehyde | 4-Cyanostilbene | 92 | >95:5 |
| 4-Chlorobenzaldehyde | 4-Chloro-4'-cyanostilbene | 88 | >95:5 |
| 2-Naphthaldehyde | 4-(2-Naphthylvinyl)benzonitrile | 85 | >95:5 |
| Furfural | 4-(2-(Furan-2-yl)vinyl)benzonitrile | 80 | >90:10 |
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis using NaH/THF
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add this compound (1.1 equivalents).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the phosphonate.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Base-Sensitive Aldehydes using DBU/LiCl
-
Preparation: Flame-dry a Schlenk flask containing a stir bar and lithium chloride (LiCl, 1.5 equivalents) under vacuum and backfill with an inert atmosphere.
-
Solvent and Reagent Addition: Allow the flask to cool to room temperature. Add anhydrous acetonitrile, followed by the aldehyde (1.0 equivalent) and this compound (1.2 equivalents).
-
Base Addition: Cool the mixture to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up and Purification: Follow steps 7-10 from Protocol 1.
Mandatory Visualization
Caption: Workflow for optimizing HWE reaction conditions.
References
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction Workup
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of water-soluble phosphate byproducts during HWE reaction workup.
Troubleshooting Guides
This section addresses common issues encountered during the purification of HWE reaction products.
Issue 1: Incomplete Removal of Phosphate Byproducts
Q: My final product is still contaminated with phosphate byproducts after a standard aqueous workup. What can I do?
A: Incomplete removal of the dialkylphosphate salt byproduct is a common issue. Here are several strategies to enhance its removal:
-
Increase the Number of Aqueous Washes: The phosphate byproduct is highly water-soluble.[1] Performing multiple extractions (3-5 times) with deionized water will increase the efficiency of its removal. The principle of partitioning dictates that multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Use of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to "salt out" the organic product, decreasing its solubility in the aqueous phase and driving it into the organic layer. Brine washes also aid in breaking up emulsions and removing residual water from the organic layer.[1]
-
pH Adjustment: The solubility of the phosphate salt can be influenced by the pH of the aqueous phase. While quenching with a mild acid like saturated aqueous ammonium chloride (NH₄Cl) is standard, ensuring the aqueous phase is not basic can help maintain the protonated, more water-soluble form of the phosphate.
-
Silica Gel Chromatography: If aqueous extraction is insufficient, flash column chromatography is a highly effective method for removing polar phosphate byproducts from the less polar alkene product.[1] However, this may lead to some product loss on the column.
Issue 2: Emulsion Formation During Extraction
Q: A persistent emulsion has formed in my separatory funnel during the aqueous workup. How can I break it?
A: Emulsion formation is a frequent challenge in liquid-liquid extractions. Here are several techniques to resolve this issue:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or rolling of the funnel, rather than vigorous shaking, can help the layers to separate.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration through Celite® or Glass Wool: Filtering the entire mixture through a pad of Celite® or a plug of glass wool can help to break up the emulsion by disrupting the interface between the two phases.
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can force the separation of the layers.
Issue 3: Product is Water-Soluble
Q: My desired alkene product has some water solubility and is being lost during the aqueous workup. How can I minimize this loss?
A: When the product has significant water solubility, a standard aqueous workup can lead to reduced yields. Consider the following modifications:
-
"Salting Out": Use saturated aqueous salt solutions (e.g., brine) for all aqueous washes. This increases the polarity of the aqueous phase, thereby decreasing the solubility of the organic product in it.
-
Back-Extraction: After the initial extraction, the aqueous layers can be combined and "back-extracted" with a fresh portion of the organic solvent to recover any dissolved product.
-
Alternative Workup Procedures:
-
Evaporation and Trituration: If the product is a solid, it may be possible to remove the reaction solvent under reduced pressure and then triturate the residue with a solvent in which the phosphate byproduct is soluble but the product is not (e.g., diethyl ether or a mixture of hexanes and ethyl acetate).
-
Silica Gel Chromatography: Direct loading of the concentrated reaction mixture onto a silica gel column for purification can be an effective strategy, bypassing the aqueous workup altogether.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the HWE reaction workup compared to the Wittig reaction?
A1: The main advantage is the nature of the phosphorus byproduct. The HWE reaction generates a water-soluble dialkylphosphate salt, which is easily removed by a simple aqueous extraction.[1] In contrast, the Wittig reaction produces triphenylphosphine oxide, which is often difficult to separate from the desired product and frequently requires purification by chromatography.[1]
Q2: Why is the reaction typically quenched with saturated aqueous ammonium chloride (NH₄Cl)?
A2: Quenching with a mild acid like saturated aqueous NH₄Cl serves two main purposes. First, it neutralizes any remaining strong base used in the reaction. Second, it protonates the phosphate byproduct, increasing its solubility in the aqueous phase, which facilitates its removal during extraction.
Q3: Can I use other quenching agents?
A3: Yes, other mild acidic solutions can be used. However, strong acids should be avoided as they may cause side reactions with the desired alkene product, such as hydrolysis of ester groups or isomerization of the double bond. Water can also be used for quenching, but NH₄Cl is generally preferred for its buffering capacity.
Q4: How do I handle the workup for a Masamune-Roush HWE reaction?
A4: The Masamune-Roush conditions utilize LiCl and a weak base like DBU or triethylamine. The workup is similar to a standard HWE reaction, but with special attention to removing the highly water-soluble LiCl. Thorough washing with water is crucial to remove both the phosphate byproduct and LiCl.[1]
Q5: Are there any alternatives to aqueous workup for removing phosphate byproducts?
A5: While aqueous workup is the most common and straightforward method, alternatives include:
-
Direct purification by column chromatography: The crude reaction mixture can be concentrated and directly purified.
-
Precipitation/crystallization: If the product is a solid and the phosphate byproduct is soluble in the reaction solvent, it may be possible to precipitate or crystallize the product directly from the reaction mixture.
Data Presentation
The following table provides a qualitative and illustrative quantitative comparison of different workup procedures for the removal of phosphate byproducts. The data presented are for illustrative purposes to guide researchers in their experimental design.
| Workup Method | Product Yield (%) | Product Purity (%) (by ¹H NMR) | Phosphate Byproduct Removal Efficiency (%) | Notes |
| Standard Aqueous Workup (3x water washes) | 85-95 | >95 | >99 | Highly effective for most HWE reactions. |
| Aqueous Workup with Brine Wash | 80-90 | >96 | >99 | Brine wash aids in breaking emulsions and reduces the water content in the organic phase. |
| Silica Gel Chromatography (Direct Loading) | 70-85 | >99 | >99 | Useful for removing other non-polar impurities or when aqueous workup is insufficient. May lead to some product loss on the column. |
Experimental Protocols
Protocol 1: Standard Horner-Wadsworth-Emmons Reaction Workup
-
Reaction Quenching: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and water. Gently shake the funnel, venting frequently.
-
Layer Separation: Allow the layers to separate. The organic layer contains the desired product, while the aqueous layer contains the phosphate byproduct.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with deionized water (2-3 times) and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Olefination Workup for Z-Alkenes
The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and a strong, non-coordinating base (e.g., KHMDS) with a crown ether at low temperatures to favor the kinetic Z-alkene product.
-
Reaction Quenching: At -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Warming and Extraction: Allow the mixture to warm to room temperature. Add water and extract with an organic solvent such as diethyl ether or ethyl acetate (3 times).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude product is typically purified by flash column chromatography to separate the Z- and E-isomers and remove any remaining impurities.
Mandatory Visualizations
References
challenges in the purification of Diethyl (4-Cyanobenzyl)phosphonate reaction products
Technical Support Center: Purification of Diethyl (4-Cyanobenzyl)phosphonate
Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, provide troubleshooting guidance, and offer standardized protocols for the successful isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide like 4-cyanobenzyl bromide or chloride. The reaction is generally heated to ensure completion.[1][2][3]
Q2: What are the primary impurities I should expect in my crude product?
A2: Common impurities include unreacted starting materials such as 4-cyanobenzyl halide and excess triethyl phosphite (which is often used to drive the reaction to completion).[3] Side products can also be present, including triethyl phosphate from the oxidation of triethyl phosphite and the corresponding phosphonic acid from hydrolysis of the ester product during aqueous workup.[3][4]
Q3: What is the best overall strategy for purifying the crude product?
A3: The optimal strategy depends on the scale and nature of the impurities.
-
For volatile impurities like excess triethyl phosphite , high-vacuum distillation is highly effective.[3][5]
-
For non-volatile impurities or compounds with similar boiling points , flash column chromatography over silica gel is the method of choice.[5][6][7] A typical workflow involves an initial aqueous workup, followed by either vacuum distillation or column chromatography.[7]
Q4: How can I monitor the purification process and assess the final purity?
A4: Several analytical techniques are essential:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the reaction's progress and the presence of impurities, and is crucial for developing a solvent system for column chromatography.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for identifying phosphorus-containing compounds. The starting triethyl phosphite and the this compound product have distinct chemical shifts. ¹H and ¹³C NMR are used to confirm the overall structure.[3][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive technique for detecting and quantifying volatile impurities and confirming the mass of the desired product.[3][10]
Q5: My phosphonate product appears to be decomposing on the silica gel column. What can I do?
A5: Phosphonates can sometimes be sensitive to the acidic nature of standard silica gel.[4][6] If you observe streaking on your TLC plate or low recovery from the column, consider neutralizing the silica gel. This can be done by adding a small amount of a volatile base, such as triethylamine (1-3%), to your eluent.[6][11] Alternatively, using a different stationary phase like neutral or basic alumina might be beneficial.[6]
Troubleshooting Guides
This section addresses specific issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Issue 1: Low Yield After Aqueous Workup | 1. Incomplete Reaction: The Michaelis-Arbuzov reaction was not driven to completion. 2. Product Hydrolysis: The phosphonate ester hydrolyzed to the more water-soluble phosphonic acid during the wash steps, especially if acidic or basic conditions were harsh.[4][12][13] 3. Product Loss: The product has some solubility in the aqueous layer. | 1. Before workup, confirm reaction completion using TLC or ³¹P NMR. If incomplete, consider extending the reaction time or increasing the temperature. 2. Perform aqueous washes with neutral solutions (like brine) first. If acidic/basic washes are necessary, perform them quickly and at cold temperatures to minimize hydrolysis.[4] 3. Back-extract the aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. |
| Issue 2: Persistent Triethyl Phosphite Impurity | 1. Inefficient Distillation: The vacuum may not be low enough, or the fractionating column may be inefficient, leading to co-distillation.[3] 2. Co-elution in Chromatography: The solvent system may not be optimized, causing the triethyl phosphite to elute with the product.[3] | 1. Ensure a deep vacuum (<1 Torr) to maximize the boiling point difference between triethyl phosphite and the product. Use a fractionating column (e.g., Vigreux) to improve separation.[3][14] 2. Use a less polar eluent system for flash chromatography (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration). Triethyl phosphite is significantly less polar than the phosphonate product and should elute first.[3] |
| Issue 3: Streaking / Tailing on TLC and Poor Column Separation | 1. Sample Overload: Too much crude material was loaded onto the TLC plate or column.[6] 2. Compound Decomposition: The product is degrading on the acidic silica gel.[6] 3. Inappropriate Solvent: The chosen solvent is too polar, causing the compound to move too quickly without proper partitioning. | 1. For column chromatography, use a silica gel to crude product ratio of at least 50:1 to 100:1 by weight for difficult separations.[8] 2. Add 1-3% triethylamine to the eluent to neutralize the silica gel.[6][11] 3. Develop a solvent system where the product has an Rf value between 0.25 and 0.35 on TLC for optimal column separation.[6][15][16] |
| Issue 4: Unexpected Peaks in NMR Spectra | 1. Hydrolysis Product: A peak corresponding to the phosphonic acid may be present. 2. Oxidation Product: Triethyl phosphate may have formed from the oxidation of excess triethyl phosphite.[3] 3. Starting Material: Signals from 4-cyanobenzyl halide or triethyl phosphite are present. | 1. The phosphonic acid is very polar and can often be removed with a basic wash (e.g., saturated NaHCO₃ solution) or will have a very high retention time on a silica column.[7] 2. Triethyl phosphate is more polar than triethyl phosphite and can be separated by column chromatography. 3. Re-purify the product using the optimized chromatography or distillation conditions described above. |
Data Presentation: Impurities and Purification Methods
Table 1: Common Impurities & Analytical Signatures
| Impurity | Structure | Typical ³¹P NMR Shift (ppm, approx.) | Primary Removal Method |
|---|---|---|---|
| Triethyl Phosphite | P(OCH₂CH₃)₃ | ~138 | Vacuum Distillation, Flash Chromatography[3] |
| 4-Cyanobenzyl Halide | NC-C₆H₄-CH₂-X | N/A | Flash Chromatography[7] |
| Triethyl Phosphate | O=P(OCH₂CH₃)₃ | ~ -1 | Flash Chromatography |
| Diethyl (4-cyanobenzyl)phosphonic acid | O=P(OH)₂(CH₂-C₆H₄-CN) | Varies with pH | Basic Aqueous Wash, Flash Chromatography (high polarity eluent)[4][7] |
| This compound (Product) | O=P(OCH₂CH₃)₂(CH₂-C₆H₄-CN) | ~24-26 | (Product to be isolated) |
Note: ³¹P NMR shifts are approximate and can vary based on solvent and concentration. Data compiled from typical ranges for similar structures.[9][17][18][19]
Table 2: Comparison of Primary Purification Techniques
| Method | Purity Achievable | Pros | Cons | Best For... |
|---|---|---|---|---|
| High Vacuum Distillation | >97% | Excellent for removing volatile impurities; scalable.[5] | Risk of thermal decomposition if the temperature is too high; not effective for non-volatile impurities.[14][20] | Removing large amounts of low-boiling starting materials like triethyl phosphite on a larger scale.[3][5] |
| Flash Column Chromatography | >99% | High resolution for a wide range of impurities; works well at room temperature.[6] | Can be time-consuming and requires significant solvent volumes; potential for product decomposition on acidic silica.[6] | Laboratory-scale purification, especially for removing impurities with similar boiling points to the product.[5][7] |
| Aqueous Workup / Washes | N/A (Pre-purification) | Removes salts and highly polar/ionic impurities.[7] | Risk of product hydrolysis; potential for emulsion formation.[4] | Initial clean-up of the crude reaction mixture before primary purification. |
Experimental Protocols
Protocol 1: Synthesis via Michaelis-Arbuzov Reaction (Classical Method)
-
Materials: 4-cyanobenzyl bromide (1.0 eq), Triethyl phosphite (1.2 - 1.5 eq).
-
Procedure:
-
Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge the flask with 4-cyanobenzyl bromide and triethyl phosphite.
-
Heat the reaction mixture to 150-160°C with stirring.
-
Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 2-6 hours.[1][3]
-
Once complete, allow the mixture to cool to room temperature before proceeding with purification.
-
Protocol 2: Purification by Flash Column Chromatography
-
Materials: Crude product, Silica gel (230-400 mesh), Eluent (e.g., gradient of ethyl acetate in hexanes).
-
Procedure:
-
Solvent System Selection: Use TLC to find a solvent system that gives the product an Rf value of ~0.3. A typical starting point is 20-30% ethyl acetate in hexanes.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the dried powder to the top of the packed column.[7]
-
Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent according to the separation observed on TLC.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.[6]
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. How to set up and run a flash chromatography column. [reachdevices.com]
- 16. orgsyn.org [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. 31P nuclear magnetic resonance spectra of phosphorus-containing esters in the presence of transition-metal ions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the effect of temperature.
Troubleshooting Guides
Issue: Poor E/Z Selectivity in the HWE Reaction
Poor E/Z selectivity in HWE reactions can arise from several factors. Temperature is a critical parameter that often dictates the stereochemical outcome. This guide provides a structured approach to identifying and resolving these issues.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | 1. For desired (E)-alkene: Increase the reaction temperature. Running the reaction at room temperature or even higher can facilitate the equilibration of intermediates, which typically favors the formation of the thermodynamically more stable (E)-product.[1][2][3] 2. For desired (Z)-alkene: Decrease the reaction temperature significantly, often to -78 °C. This promotes kinetic control, favoring the formation of the less stable (Z)-isomer, especially when using Still-Gennari conditions.[1][4][5] |
| Inappropriate Base or Cation | 1. For (E)-selectivity: Utilize lithium or sodium bases, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), as they generally promote higher E-selectivity.[1][2] 2. For (Z)-selectivity: Employ potassium bases like potassium bis(trimethylsilyl)amide (KHMDS), often in conjunction with a crown ether (e.g., 18-crown-6), to enhance the formation of the (Z)-alkene under cryogenic conditions.[1][4] |
| Incorrect Phosphonate Reagent | 1. For (E)-selectivity: Standard phosphonate reagents like triethyl phosphonoacetate are generally effective. 2. For high (Z)-selectivity: The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups such as bis(2,2,2-trifluoroethyl) phosphonoacetate, is the method of choice.[1][4][5] |
| Solvent Effects | Ensure the use of an appropriate aprotic solvent, such as tetrahydrofuran (THF). The choice of solvent can influence the dissociation of ion pairs and the solvation of intermediates, thereby affecting stereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is yielding a nearly 1:1 mixture of E and Z isomers. What is the most likely cause related to temperature?
A1: A lack of stereoselectivity often indicates that the reaction conditions are not strongly favoring either the kinetic or thermodynamic pathway. The reaction temperature is a primary factor to investigate. A moderate temperature may allow for partial equilibration of intermediates, leading to a mixture of products. To favor one isomer, a more drastic temperature change is often necessary. For the (E)-isomer, try increasing the temperature, while for the (Z)-isomer, a significant decrease in temperature (e.g., to -78 °C) is recommended.[1]
Q2: I am trying to synthesize the (E)-alkene, but the yield of this isomer is low. How can I improve the E-selectivity using temperature?
A2: To enhance the formation of the thermodynamically more stable (E)-alkene, increasing the reaction temperature is a key strategy.[1][2][3] Higher temperatures allow the intermediates to equilibrate, favoring the pathway to the more stable (E)-product.[1][6][7] Consider running the reaction at room temperature or even refluxing in a suitable solvent like THF or toluene, depending on the stability of your reactants.
Q3: I need to synthesize the (Z)-alkene with high selectivity. What are the critical temperature considerations?
A3: High (Z)-selectivity is typically achieved under kinetic control, which necessitates very low reaction temperatures. The most common method is the Still-Gennari modification, which is usually performed at -78 °C.[1][4][5] This low temperature "freezes" the reaction at the kinetically favored pathway, preventing equilibration to the more stable (E)-isomer. It is crucial to maintain this low temperature throughout the addition of reagents.
Q4: Can increasing the temperature in a Still-Gennari modification improve the reaction rate without affecting the Z-selectivity?
A4: Generally, increasing the temperature in a Still-Gennari type reaction will decrease the Z-selectivity.[4] These reactions are designed to be under kinetic control at low temperatures. Raising the temperature provides the energy for the intermediates to equilibrate towards the more thermodynamically stable (E)-product. However, some modified Still-Gennari reagents have been developed that can provide high Z-selectivity at slightly higher temperatures, such as -20 °C.[4]
Q5: How does temperature influence the choice of base for controlling stereoselectivity?
A5: Temperature and the choice of base are interconnected. For (E)-selectivity at higher temperatures, lithium and sodium bases are often preferred. For high (Z)-selectivity at low temperatures, a strong, non-coordinating base like KHMDS is used to ensure rapid and irreversible deprotonation of the phosphonate, which is critical for kinetic control.[1][5]
Data Presentation
Effect of Temperature on E/Z Selectivity of the Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio |
| Methyl 2-(dimethoxyphosphoryl)acetate | Various | Li/Na/K bases | THF | 23 | Favors E |
| Methyl 2-(dimethoxyphosphoryl)acetate | Various | Li/Na/K bases | THF | -78 | Favors Z |
| Diethyl phosphonate derivative of γ-butyrolactone | Propionaldehyde | KHMDS/18-crown-6 | THF | ~30 (quench) | Almost exclusively Z |
| Diethyl phosphonate derivative of γ-butyrolactone | Propionaldehyde | KHMDS/18-crown-6 | THF | Room Temp (slow warm) | Favors E |
| Weinreb amide-type HWE reagent | Heptanal | LHMDS | THF | -78 | Z-selective |
| Weinreb amide-type HWE reagent | Heptanal | LHMDS | THF | Room Temp | E-selective |
| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr | THF | 0 | 77:23 |
| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr | THF | Reflux | 87:13 |
| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr | Toluene | Reflux | 95:5 |
This table is a summary of trends and specific examples found in the cited literature.[1][8][9][10][11][12][13]
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Reaction at Elevated Temperature
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate reagent (1.1 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 equivalents) portion-wise. Stir the mixture for 30-60 minutes at this temperature.
-
Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir. For increased (E)-selectivity, the reaction mixture can be gently heated to reflux, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the (E)-alkene.
Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Reaction at Low Temperature
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) to the flask and stir for 15 minutes.
-
Phosphonate Addition: Add a solution of the bis(2,2,2-trifluoroethyl) phosphonoacetate reagent (1.1 equivalents) in anhydrous THF dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the (Z)-alkene.[5]
Visualizations
Caption: Workflow for optimizing HWE reaction stereoselectivity.
Caption: Temperature's role in kinetic vs. thermodynamic control.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. pubs.acs.org [pubs.acs.org]
preventing decomposition of Diethyl (4-Cyanobenzyl)phosphonate during storage
Welcome to the Technical Support Center for Diethyl (4-Cyanobenzyl)phosphonate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this valuable reagent during storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Decreased purity observed over time (e.g., via HPLC or NMR analysis). | Hydrolysis: Exposure to moisture is a primary cause of degradation. Phosphonate esters are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. | Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Use a desiccator for long-term storage. Ensure all handling is performed in a dry environment. |
| Inappropriate Storage Temperature: Elevated temperatures can accelerate the rate of decomposition. | Store the compound at the recommended temperature of 2-8°C for long-term storage. For short-term storage, room temperature in a desiccator may be acceptable, but refrigeration is preferred. | |
| Photodegradation: Although less common for this class of compounds, prolonged exposure to light, especially UV light, can potentially contribute to degradation. | Store the compound in an amber vial or a light-blocking container to minimize light exposure. | |
| Oily or discolored appearance of the solid. | Partial Melting or Degradation: This can be a sign of impurity presence or the beginning of decomposition, which can lower the melting point. | Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, NMR). If impurities are detected, purification by recrystallization or column chromatography may be necessary. Review storage conditions to ensure they are optimal. |
| Inconsistent results in subsequent reactions (e.g., Horner-Wadsworth-Emmons reaction). | Degraded Reagent: The presence of hydrolysis products, such as the corresponding phosphonic acid, will reduce the effective concentration of the active reagent, leading to lower yields or incomplete reactions. | Always use a fresh or properly stored sample of this compound. It is good practice to check the purity of the reagent before use if it has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most significant degradation pathway for this compound is hydrolysis of the diethyl ester groups.[1][2][3] This reaction is catalyzed by the presence of water and can be accelerated by both acidic and basic conditions, leading to the formation of the corresponding monoethyl ester and ultimately the phosphonic acid. Thermal decomposition can also occur at elevated temperatures.[4]
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at a refrigerated temperature of 2-8°C, and protected from light. Storing in a desiccator within the refrigerator is also recommended to minimize moisture exposure.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with UV detection or by Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] ³¹P NMR is particularly useful for identifying the parent phosphonate ester and any phosphorus-containing degradation products.[1][6][7][8]
Q4: What are the common impurities found in this compound?
A4: Impurities can arise from the synthesis process or from degradation during storage. Synthetic impurities may include unreacted starting materials such as 4-cyanobenzyl halide and triethyl phosphite. The primary degradation impurity is the hydrolysis product, (4-cyanobenzyl)phosphonic acid monoethyl ester, and the fully hydrolyzed (4-cyanobenzyl)phosphonic acid.
Q5: Can I purify a partially degraded sample of this compound?
A5: Yes, purification is often possible. For removal of polar impurities like phosphonic acids, column chromatography on silica gel is a common and effective method. Recrystallization from a suitable solvent system can also be employed to purify the compound.
Quantitative Data on Decomposition
Table 1: Illustrative Decomposition Rates of this compound Under Various Storage Conditions
| Storage Temperature (°C) | Relative Humidity (%) | Atmosphere | Estimated Half-life (t½) |
| 4 | <10 | Inert (Argon) | > 2 years |
| 25 | 20 | Air | 1 - 2 years |
| 25 | 60 | Air | 6 - 12 months |
| 40 | 75 | Air | 1 - 3 months |
Note: This data is for illustrative purposes only and should not be considered as exact experimental values.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound and detecting hydrolysis-related impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm (or a wavelength appropriate for the cyanobenzyl chromophore).
-
Gradient Elution: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the parent compound and any less polar impurities. A final wash with a high percentage of Mobile Phase B and re-equilibration at initial conditions is necessary.
-
-
Data Analysis: Integrate the peak areas of all observed peaks. The purity of the this compound is calculated as the percentage of the main peak area relative to the total area of all peaks. The retention times of potential degradation products (more polar) will be shorter than that of the parent compound.
Protocol 2: Monitoring Decomposition by ³¹P NMR Spectroscopy
This protocol describes how to use ³¹P NMR to monitor the hydrolysis of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a deuterated solvent in an NMR tube.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis:
-
The this compound will show a characteristic chemical shift.
-
Upon hydrolysis, new peaks corresponding to the monoethyl phosphonate and the phosphonic acid will appear at different chemical shifts (typically downfield).
-
By integrating the signals, the relative amounts of the parent compound and its degradation products can be quantified over time.
-
Visualizations
Decomposition Pathway of this compound
The following diagram illustrates the primary hydrolytic decomposition pathway of this compound.
Caption: Hydrolytic decomposition of this compound.
Troubleshooting Workflow for Purity Issues
This diagram provides a logical workflow for troubleshooting purity issues with this compound.
Caption: Troubleshooting workflow for purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [researcharchive.lincoln.ac.nz]
Technical Support Center: Managing Exothermic Reactions with Phosphonates and Strong Bases
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on managing the exothermic reactions that occur when using strong bases with phosphonates, a common procedure in syntheses like the Horner-Wadsworth-Emmons reaction.
Frequently Asked Questions (FAQs)
Q1: What makes the reaction of strong bases with phosphonates exothermic?
A1: The primary exothermic event is the deprotonation of the phosphonate at the α-carbon position by a strong base. This acid-base reaction releases significant heat. This is the initial, rate-limiting step in reactions like the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate-stabilized carbanions.[1][2] The resulting phosphonate carbanion is a powerful nucleophile.[1]
Q2: Why is controlling this exotherm so critical, especially during scale-up?
A2: As a reaction's scale increases, the reactor's surface-area-to-volume ratio decreases, which significantly impairs heat removal efficiency.[3] An uncontrolled exotherm can lead to a rapid temperature and pressure increase, a dangerous situation known as thermal runaway.[3] This can result in reactor failure and the release of hazardous materials.[3]
Q3: What are the primary indicators of a potential thermal runaway?
A3: The main sign is a rapid, unexpected rise in the internal reaction temperature that the cooling system cannot control.[3] Other indicators include a sudden increase in pressure within the reactor.[3]
Q4: Which strong bases are typically used, and do they differ in reactivity?
A4: Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium methoxide (NaOMe), and potassium hexamethyldisilazane (KHMDS).[4][5] While all are effective, their reactivity and handling requirements differ. For instance, n-BuLi is highly reactive and pyrophoric, requiring careful handling under an inert atmosphere.[6] The choice of base can also influence the reaction's stereoselectivity.
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a crucial role in stabilizing reagents and intermediates. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are common. However, strong bases like n-BuLi can react with THF, especially at temperatures above -60°C, which can affect the reaction's outcome.[6] Diethyl ether is generally more stable with n-BuLi at higher temperatures.[7] The solvent can also influence reaction rates and mechanisms.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Causes | Solutions & Recommendations |
| Uncontrolled Exotherm / Thermal Runaway | 1. Rate of Base Addition is Too Fast: The most common cause is adding the strong base too quickly, generating heat faster than the cooling system can remove it.[3] 2. Inadequate Mixing: Poor agitation can create localized "hot spots" where the base concentration is high, leading to a rapid localized exotherm.[3] 3. Incorrect Starting Temperature: Starting the reaction at too high a temperature reduces the capacity to absorb the heat generated.[3] 4. Inaccurate Reagent Concentration: Using a more concentrated base than intended will lead to a more significant exotherm. | 1. Immediately stop the addition of the base. [3] 2. Increase cooling to maximum capacity. [3] 3. If the temperature continues to rise, initiate the emergency quench procedure (see protocols below). [3] 4. Verify that the agitator and cooling system are functioning correctly. [3] 5. For future runs, slow the addition rate and ensure the starting temperature is sufficiently low (e.g., -78 °C). [5][10] |
| Reaction Fails to Initiate or is Sluggish | 1. Starting Temperature is Too Low: While a low starting temperature is crucial for safety, it can sometimes be below the activation energy required for the reaction.[3] 2. Impure Reagents: Impurities in the phosphonate, base, or solvent can inhibit the reaction. Moisture is a common culprit that will quench the strong base.[6] 3. Incorrect Stoichiometry: An insufficient amount of the strong base will result in incomplete deprotonation. | 1. Gradually increase the temperature in small increments, monitoring closely for any sign of an exotherm. [3] 2. Ensure all reagents and solvents are pure and anhydrous. Titrate organolithium reagents before use to confirm their concentration. [6] 3. Verify all calculations and reagent measurements. |
| Low Product Yield | 1. Poor Temperature Control: Deviations from the optimal temperature profile can lead to the formation of side products.[3] The stereoselectivity of the HWE reaction, for example, is highly dependent on the quenching temperature.[5] 2. Incomplete Reaction: The reaction may not have been allowed to run to completion. 3. Hydrolysis During Workup: Phosphonate esters can be sensitive to hydrolysis under acidic or basic conditions during the workup phase.[11][12] | 1. Review the temperature log of the reaction to identify any excursions. 2. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to confirm completion before quenching. [3][13] 3. During workup, maintain neutral or near-neutral pH if the ester is the desired product. Use anhydrous solvents and reagents to prevent hydrolysis. [11] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Controlled Deprotonation of a Phosphonate Ester
This protocol provides a general guideline for the deprotonation of a phosphonate ester (e.g., in a Horner-Wadsworth-Emmons reaction) and requires optimization for specific substrates and scales.
Materials:
-
Phosphonate ester
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., n-BuLi in hexanes)
-
Aldehyde or ketone
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Inert gas supply (Nitrogen or Argon)
-
Dry glassware and magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone at -78 °C)
Procedure:
-
Preparation: Under an inert atmosphere, add the phosphonate ester and anhydrous solvent to a dry reaction flask equipped with a magnetic stirrer, thermometer, and an addition funnel.
-
Cooling: Cool the solution to the target starting temperature (typically -78 °C) using the low-temperature bath.
-
Base Addition: Slowly add the strong base (e.g., n-BuLi) dropwise from the addition funnel to the stirred phosphonate solution. Maintain the internal temperature below a set point (e.g., -70 °C). The rate of addition is critical for controlling the exotherm.
-
Anion Formation: After the addition is complete, allow the mixture to stir at the low temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Electrophile Addition: Add the aldehyde or ketone solution dropwise, again maintaining the low temperature to control the subsequent exothermic reaction.
-
Reaction Monitoring: Stir the reaction at low temperature or allow it to warm slowly to room temperature, as determined by the specific reaction requirements. Monitor the reaction's progress by TLC or another suitable method.[3]
-
Quenching: Once the reaction is complete, cool the mixture back down (if necessary) and slowly add the quenching solution.[13] Be aware that the quench itself can be exothermic.[13]
-
Workup: Proceed with the appropriate aqueous workup and extraction to isolate the crude product.
Protocol 2: Emergency Quench Procedure
This protocol should be initiated if a thermal runaway is detected.
-
Stop Reagent Addition: Immediately stop the flow of all reactants.[3]
-
Maximize Cooling: Set the reactor cooling system to its maximum capacity.[3]
-
Initiate Quench: If the temperature continues to rise uncontrollably, introduce a pre-chilled, appropriate quenching agent into the reactor as rapidly as is safe to do so.[3] The choice of quenching agent depends on the reactants but should be able to neutralize the strong base quickly.
Visualizations
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.uniurb.it [people.uniurb.it]
- 7. reddit.com [reddit.com]
- 8. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reactions of Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Horner-Wadsworth-Emmons (HWE) reaction for ketone substrates.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HWE reaction with ketones, offering potential causes and solutions in a question-and-answer format.
Q1: My HWE reaction with a ketone is sluggish or shows no product formation. What are the possible reasons and how can I improve the conversion?
A1: Low reactivity of ketones in HWE reactions is a common challenge. Several factors can contribute to this issue. Here are the primary causes and recommended solutions:
-
Steric Hindrance: Ketones are inherently more sterically hindered than aldehydes, which can impede the nucleophilic attack of the phosphonate carbanion.
-
Solution: Increase the reaction temperature. While lower temperatures are often used to control selectivity, higher temperatures can provide the necessary activation energy for sterically demanding substrates.[1]
-
-
Insufficiently Nucleophilic Carbanion: The stability of the phosphonate carbanion, influenced by the electron-withdrawing groups attached, affects its nucleophilicity. A highly stabilized carbanion may not be reactive enough to attack the ketone.
-
Solution: Choose a phosphonate reagent with less stabilizing groups if possible, though this may affect the subsequent elimination step.
-
-
Inappropriate Base: The choice of base is critical for efficient deprotonation of the phosphonate to form the reactive carbanion.
-
Solution: Stronger bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (KOtBu) are often required.[2] However, for base-sensitive substrates, milder conditions should be employed.
-
-
Formation of a Stable, Unreactive Anion: Highly acidic phosphonates can form very stable and unreactive carbanions.
-
Solution: Employing specific reaction conditions like the Masamune-Roush or Rathke protocols can enhance reactivity.[2]
-
Q2: I am observing poor stereoselectivity (E/Z mixture) in my HWE reaction with a ketone. How can I improve the selectivity?
A2: Achieving high stereoselectivity in HWE reactions of ketones is notoriously difficult, often resulting in poor to modest E/Z ratios.[1] Here are strategies to enhance selectivity:
-
For (E)-Alkene Selectivity:
-
Masamune-Roush Conditions: This method utilizes lithium chloride (LiCl) and a mild base like 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (TEA). The lithium cation is believed to coordinate with the carbonyl oxygen and the phosphonate, leading to a more organized transition state that favors the formation of the (E)-alkene.[1][3]
-
Rathke Conditions: Similar to Masamune-Roush, this approach uses lithium or magnesium halides with triethylamine.[1]
-
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable (E)-alkene.[1]
-
-
For (Z)-Alkene Selectivity:
-
Still-Gennari Modification: This is the most reliable method for obtaining (Z)-alkenes. It employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in combination with a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) and 18-crown-6.[1][4] The electron-withdrawing groups accelerate the elimination step, kinetically favoring the (Z)-isomer.[4][5]
-
Q3: My reaction has stalled, and I have isolated a β-hydroxy phosphonate instead of the desired alkene. Why did this happen and how can I promote elimination?
A3: The formation of a β-hydroxy phosphonate intermediate indicates that the initial nucleophilic addition of the phosphonate carbanion to the ketone has occurred, but the subsequent elimination to form the alkene is not proceeding.
-
Cause: The elimination step is often the rate-limiting step and can be slow, especially if the phosphonate lacks a strong electron-withdrawing group to facilitate the departure of the phosphate byproduct.[1]
-
Solution:
-
Promote Elimination: If the β-hydroxy phosphonate has been isolated, it can sometimes be converted to the desired alkene by treatment with a dehydrating agent or by heating under stronger basic conditions.
-
Modify Phosphonate: For future attempts, consider using a phosphonate with a stronger electron-withdrawing group to accelerate the elimination step.
-
Q4: I am working with a base-sensitive ketone. What conditions can I use to avoid side reactions?
A4: For substrates that are unstable to strong bases like NaH or n-BuLi, milder reaction conditions are essential.
-
Solution: The Masamune-Roush (LiCl/DBU) and Rathke (LiCl or MgCl2/triethylamine) conditions are specifically designed for base-sensitive substrates.[1][3] These methods use weaker amine bases in the presence of a Lewis acidic salt, which can activate the phosphonate for deprotonation under less harsh conditions.[6]
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield and stereoselectivity of HWE reactions with ketones.
| Ketone Substrate | Phosphonate Reagent | Base/Additive | Solvent | Temperature | Yield (%) | E:Z Ratio | Reference |
| Aryl Alkyl Ketones | Ethyl diethylphosphonoacetate | NaH | Not specified | Not specified | Moderate | Modest E-selectivity | [7] |
| Aryl Alkyl Ketones | Ethyl diethylphosphonoacetate | Sn(OTf)₂ / N-ethylpiperidine | Not specified | Not specified | Good | High Z-selectivity | [7] |
| Aryl Alkyl Ketones | Methyl bis(trifluoroethyl)phosphonoacetate | Sn(OTf)₂ / N-ethylpiperidine | Not specified | Not specified | Improved | High Z-selectivity | [7] |
| Cyclohexanone | N,N-dimethyl-2-(diethylphosphono)acetamide | Not specified | Not specified | Not specified | 95 | Not specified | [8] |
| p-Nitroacetophenone | Sulfonomethyl-phosphonate | Not specified | Not specified | Not specified | 66 | 80:20 | [8] |
| Trifluoroacetophenone | Various Phosphonates | Not specified | Not specified | Not specified | 50-63 | Mixture | [8] |
Experimental Protocols
Protocol 1: General Procedure for HWE Reaction with a Ketone using a Strong Base (e.g., NaH)
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add the phosphonate ester (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired alkene.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Ketones
-
Add anhydrous lithium chloride (LiCl, 1.2 eq.) to a flask and dry under high vacuum with gentle heating, then allow to cool under an inert atmosphere.
-
Add anhydrous acetonitrile (or THF) followed by the phosphonate ester (1.1 eq.) and the ketone (1.0 eq.).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.) to the stirred suspension at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Protocol 3: Still-Gennari Modification for (Z)-Alkene Synthesis
-
To a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 eq.) and 18-crown-6 (1.5 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add potassium hexamethyldisilazide (KHMDS, 1.1 eq., as a solution in THF) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the (Z)-alkene.[10]
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: A workflow for troubleshooting common issues in HWE reactions of ketones.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Stilbene Synthesis: Diethyl (4-Cyanobenzyl)phosphonate vs. Wittig Reagents
For researchers and professionals in organic synthesis and drug development, the creation of carbon-carbon double bonds is a fundamental transformation. The synthesis of stilbenes, a class of compounds with significant biological and material science applications, is often accomplished through olefination reactions. This guide provides an objective comparison between the Horner-Wadsworth-Emmons (HWE) reaction, utilizing reagents like Diethyl (4-Cyanobenzyl)phosphonate, and the traditional Wittig reaction for the synthesis of 4-cyanostilbene. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reaction selection and optimization.
Executive Summary
The Horner-Wadsworth-Emmons reaction is frequently the preferred method for the synthesis of (E)-stilbenes due to several key advantages over the classic Wittig reaction. The primary benefits of the HWE approach include generally higher yields of the thermodynamically favored (E)-isomer, and a significantly simpler purification process.[1][2] The byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed through aqueous extraction.[1] In contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar solid that often necessitates chromatographic purification to separate from the desired stilbene product.[1]
Data Presentation: Performance Comparison
The following table summarizes representative quantitative data for the synthesis of stilbene derivatives using the Horner-Wadsworth-Emmons and Wittig reactions. While a direct head-to-head comparison for 4-cyanostilbene under identical conditions is not available in a single source, the presented data from analogous reactions illustrates the general performance of each method.
| Reaction Type | Reagents | Aldehyde | Yield (%) | (E)/(Z) Ratio | Reference |
| Horner-Wadsworth-Emmons | Diethyl phosphonate esters | Aromatic aldehydes | 83-93% | Predominantly (E) | [3] |
| Horner-Wadsworth-Emmons | Benzyl phosphonate | Benzaldehyde | High | >95:5 | [3] |
| Wittig Reaction | Benzyltriphenylphosphonium salt | Quinoline-3-carbaldehyde | 2-10% ((E)-isomer) | Varies | [3] |
| Wittig Reaction | Substituted benzyltriphenylphosphonium salt | Aromatic aldehydes | 72-85% | Not specified | [3] |
| Wittig Reaction | Benzyltriphenylphosphonium chloride | Benzaldehyde | Mixture of isomers | Isomerization needed | [4] |
Reaction Mechanisms
The fundamental difference between the HWE and Wittig reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent intermediates.
Caption: Comparative reaction pathways for HWE and Wittig reactions.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 4-cyanostilbene via the Horner-Wadsworth-Emmons and Wittig reactions.
Protocol 1: Horner-Wadsworth-Emmons Synthesis of (E)-4-Cyanostilbene
This protocol is adapted from general procedures for the HWE reaction.[5][6]
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the resulting phosphonate carbanion solution back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (E)-4-cyanostilbene.
Protocol 2: Wittig Synthesis of 4-Cyanostilbene
This protocol is a representative procedure based on established Wittig reaction methodologies.[4][7]
Materials:
-
(4-Cyanobenzyl)triphenylphosphonium bromide (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend (4-cyanobenzyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. The formation of the ylide is typically indicated by a color change.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, quench with water.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product, a mixture of (E/Z)-4-cyanostilbene and triphenylphosphine oxide, will likely require purification by column chromatography on silica gel to isolate the desired stilbene isomers.
Experimental Workflow Diagram
Caption: A comparison of the experimental workflows for HWE and Wittig reactions.
Conclusion
For the synthesis of (E)-4-cyanostilbene, the Horner-Wadsworth-Emmons reaction using this compound is generally the more advantageous method compared to the traditional Wittig reaction. The HWE reaction typically provides superior (E)-stereoselectivity and higher yields.[1][3] Furthermore, the purification of the product is significantly simplified due to the water-soluble nature of the phosphate byproduct, often allowing for purification by simple recrystallization.[1] The Wittig reaction, while a powerful tool for C=C bond formation, often yields mixtures of (E) and (Z) isomers and requires more laborious purification techniques to remove the triphenylphosphine oxide byproduct. For industrial applications and large-scale synthesis where efficiency and ease of purification are paramount, the HWE reaction is the superior choice for accessing (E)-stilbenes.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
advantages of HWE reaction over Wittig reaction for (E)-alkene synthesis
In the landscape of synthetic organic chemistry, the olefination of carbonyls is a fundamental transformation for the construction of carbon-carbon double bonds. Among the arsenal of available methods, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent. While both achieve the same overall conversion, the HWE reaction often emerges as the superior choice for the stereoselective synthesis of (E)-alkenes, offering significant advantages in terms of selectivity, reactivity, and product purification. This guide provides an objective comparison of these two powerful reactions, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Advantages of the HWE Reaction
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction (with stabilized ylides) |
| (E)-Stereoselectivity | Generally higher, often >95:5 E/Z | Good, but can be lower and more substrate-dependent |
| Byproduct | Water-soluble phosphate salt | Triphenylphosphine oxide (often difficult to remove) |
| Purification | Simple aqueous extraction | Often requires column chromatography or crystallization |
| Reagent Nucleophilicity | Higher (phosphonate carbanions) | Lower (phosphonium ylides) |
| Substrate Scope | Reacts well with a wide range of aldehydes and ketones, including hindered ones | Can be sluggish with hindered ketones |
| Reaction Conditions | Generally mild | Often requires strong bases |
Deeper Dive: Unpacking the Advantages
The superiority of the HWE reaction for (E)-alkene synthesis stems from several key mechanistic and practical differences.
1. Enhanced (E)-Stereoselectivity: The HWE reaction is renowned for its high diastereoselectivity in favor of the thermodynamically more stable (E)-alkene.[1][2][3] This is attributed to the stereochemical course of the reaction, which allows for equilibration to the more stable anti-oxaphosphetane intermediate, leading predominantly to the (E)-product.[1] While stabilized Wittig ylides also favor the (E)-alkene, the selectivity is often less pronounced and more sensitive to the specific substrates and reaction conditions.
2. Simplified Product Purification: A significant practical advantage of the HWE reaction is the nature of its phosphorus-containing byproduct. The reaction generates a phosphate ester salt which is typically soluble in water and can be easily removed from the reaction mixture through a simple aqueous workup.[1][2] In stark contrast, the Wittig reaction produces triphenylphosphine oxide (TPPO), a notoriously difficult-to-remove byproduct that is often soluble in organic solvents and has a similar polarity to many alkene products.[2] The removal of TPPO frequently necessitates tedious purification techniques such as column chromatography or fractional crystallization, leading to potential yield losses and increased time and resource expenditure.
3. Greater Reactivity of the Nucleophile: The phosphonate carbanions employed in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1] This enhanced nucleophilicity allows HWE reagents to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones that may be unreactive or give poor yields in Wittig reactions.
Quantitative Performance Comparison
The following tables summarize the performance of the Horner-Wadsworth-Emmons and Wittig reactions in terms of yield and stereoselectivity for the synthesis of (E)-alkenes from various aldehydes.
Table 1: Reaction with Aromatic Aldehydes
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | HWE | 95 | >95:5 |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 85-95 | ~90:10 |
| p-Anisaldehyde | Triethyl phosphonoacetate | HWE | 92 | >99:1 |
| p-Anisaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 88 | 91:9 |
Table 2: Reaction with Aliphatic Aldehydes
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | HWE | 89 | >98:2 |
| Cyclohexanecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 75 | ~85:15 |
| Heptanal | Triethyl phosphonoacetate | HWE | 91 | >95:5 |
| Heptanal | (Carbethoxymethylene)triphenylphosphorane | Wittig | 82 | ~90:10 |
Reaction Mechanisms Visualized
The distinct outcomes of the HWE and Wittig reactions can be understood by examining their respective reaction pathways.
Caption: Comparative pathways of the HWE and Wittig reactions.
Experimental Protocols
Below are representative experimental procedures for the Horner-Wadsworth-Emmons and Wittig reactions for the synthesis of an (E)-alkene from an aldehyde.
Horner-Wadsworth-Emmons Reaction: Synthesis of Ethyl (E)-cinnamate
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.05 eq) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension of sodium hydride in THF.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure ethyl (E)-cinnamate.
Wittig Reaction: Synthesis of Ethyl (E)-cinnamate
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous dichloromethane (DCM)
-
Benzaldehyde
-
Hexanes
-
Diethyl ether
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) and dissolve it in anhydrous DCM under a nitrogen atmosphere.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous DCM dropwise to the stirred solution of the ylide at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the crude residue, add a mixture of hexanes and diethyl ether (e.g., 4:1) to precipitate the triphenylphosphine oxide.
-
Stir the suspension vigorously and then filter to remove the precipitated triphenylphosphine oxide.
-
Wash the solid with a small amount of cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel to afford pure ethyl (E)-cinnamate.
Conclusion
For the stereoselective synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons reaction presents a compelling set of advantages over the classical Wittig reaction. Its superior (E)-selectivity, the enhanced reactivity of the phosphonate carbanion, and most notably, the ease of byproduct removal, make it a more efficient, reliable, and practical choice in many synthetic applications. While the Wittig reaction remains an indispensable tool in the organic chemist's toolbox, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, researchers aiming for the clean and high-yielding synthesis of (E)-alkenes will find the HWE reaction to be a powerful and often preferable alternative.
References
A Researcher's Guide to Phosphonate Reagents for Cyanostilbene Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of cyanostilbenes, a class of compounds with significant therapeutic potential, requires careful selection of reagents to control stereochemistry and maximize yield. This guide provides a comparative analysis of phosphonate reagents used in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of both (E)- and (Z)-cyanostilbenes, supported by experimental data and detailed protocols.
The Horner-Wadsworth-Emmons reaction is a cornerstone of alkene synthesis, prized for its reliability and the straightforward removal of its water-soluble phosphate byproduct.[1][2] In the context of cyanostilbene synthesis, the choice of phosphonate reagent is paramount as it directly dictates the stereochemical outcome of the reaction, leading to either the (E) (trans) or (Z) (cis) isomer. This guide compares the performance of the standard diethyl cyanomethylphosphonate for (E)-selective synthesis with the Still-Gennari modification for (Z)-selective synthesis.
Comparative Performance of Phosphonate Reagents
The stereoselectivity of the Horner-Wadsworth-Emmons reaction is highly dependent on the structure of the phosphonate reagent and the reaction conditions. Standard dialkyl phosphonates, such as diethyl cyanomethylphosphonate, generally favor the formation of the thermodynamically more stable (E)-alkene.[1] Conversely, to achieve high (Z)-selectivity, the Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, under kinetically controlled conditions.[3][4]
To illustrate the performance of these alternative reagents, the following table summarizes quantitative data for the synthesis of a representative cyanostilbene, 2-(4-methoxyphenyl)-3-phenylacrylonitrile, from 4-methoxybenzaldehyde and the corresponding phosphonate reagent.
| Phosphonate Reagent | Target Isomer | Base | Solvent | Temperature | Yield (%) | E:Z Ratio | Reference(s) |
| Diethyl cyanomethylphosphonate | (E) | NaH | THF | Room Temp. | ~85-95% | >95:5 | [2] |
| Diethyl cyanomethylphosphonate | (E) | NaOMe | Methanol | Room Temp. | ~90% | Predominantly E | [5] |
| Bis(2,2,2-trifluoroethyl) cyanomethylphosphonate | (Z) | KHMDS, 18-crown-6 | THF | -78 °C | ~70-85% | <5:95 | [3][4] |
Table 1. Comparison of Phosphonate Reagents for the Synthesis of 2-(4-methoxyphenyl)-3-phenylacrylonitrile. This table highlights the differing stereochemical outcomes based on the choice of phosphonate reagent and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of both (E)- and (Z)-cyanostilbenes.
Protocol 1: (E)-Selective Synthesis of 2-(4-methoxyphenyl)-3-phenylacrylonitrile using Diethyl Cyanomethylphosphonate
This protocol is adapted from standard Horner-Wadsworth-Emmons procedures.
Materials:
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Methoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to create a suspension and cool to 0 °C in an ice bath.
-
Slowly add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired (E)-cyanostilbene.
Protocol 2: (Z)-Selective Synthesis of 2-(4-methoxyphenyl)-3-phenylacrylonitrile via Still-Gennari Modification
This protocol utilizes the Still-Gennari conditions to achieve high (Z)-selectivity.[3][4]
Materials:
-
Bis(2,2,2-trifluoroethyl) cyanomethylphosphonate
-
Potassium bis(trimethylsilyl)amide (KHMDS), as a solution in THF or toluene
-
18-crown-6
-
4-Methoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution (1.1 equivalents) to the flask and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) cyanomethylphosphonate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (Z)-cyanostilbene.
Visualizing the Synthesis and Biological Pathway
To further aid researchers, the following diagrams illustrate the experimental workflow and a key biological signaling pathway influenced by cyanostilbenes.
Many cyanostilbene derivatives have demonstrated potent anticancer activity, in part through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.
As illustrated, cyanostilbenes can interfere with the STAT3 signaling cascade, often by inhibiting the dimerization of phosphorylated STAT3, thereby preventing its translocation to the nucleus and the subsequent transcription of oncogenes.[7] This mechanism underscores the therapeutic potential of cyanostilbenes and highlights the importance of synthetic methods that can efficiently produce these valuable compounds.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 6. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Illuminating Isomers: A Comparative Guide to the Spectroscopic Analysis of Stilbene
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. In the case of stilbene, a molecule with cis and trans isomers exhibiting distinct physical, chemical, and biological properties, precise analytical techniques are paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) for the structural elucidation of stilbene, supported by experimental data and detailed protocols.
The geometric isomerism of stilbene, arising from the restricted rotation around the central carbon-carbon double bond, gives rise to two distinct forms: cis-stilbene and trans-stilbene. The spatial arrangement of the phenyl groups—on the same side in the cis isomer and on opposite sides in the trans isomer—leads to significant differences in their spectroscopic signatures. This guide will delve into how these differences are exploited using NMR, IR, and MS to definitively identify the specific isomer produced in a chemical reaction.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the differentiation of cis- and trans-stilbene.
Table 1: ¹H NMR Spectral Data for Stilbene Isomers in CDCl₃ [1]
| Isomer | Vinylic Protons (δ, ppm) | Coupling Constant (J, Hz) | Aromatic Protons (δ, ppm) |
| trans-Stilbene | ~7.11 | >12 | 7.2 - 7.5 |
| cis-Stilbene | ~6.60 | <12 | 7.1 - 7.4 |
Table 2: ¹³C NMR Spectral Data for Stilbene Isomers in CDCl₃ [1]
| Isomer | Vinylic Carbons (δ, ppm) | Aromatic C1 (ipso) (δ, ppm) |
| trans-Stilbene | ~127.0 | ~137.8 |
| cis-Stilbene | ~129.1 | ~137.8 |
Table 3: Key IR Absorption Frequencies for Stilbene Isomers (cm⁻¹)
| Isomer | =C-H out-of-plane bend | C=C stretch | Aromatic C-H stretch |
| trans-Stilbene | ~960[2] | ~1595 | ~3020 |
| cis-Stilbene | ~680[2] | ~1600 | ~3020 |
Table 4: Mass Spectrometry Fragmentation Data for Stilbene
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| Electron Ionization (EI) | 180 [M]⁺ | 179 [M-H]⁺, 165 [M-CH₃]⁺, 102, 89, 77 | Loss of H radical, methyl radical, and fragmentation of the phenyl rings. |
Experimental Protocols
Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To distinguish between cis- and trans-stilbene based on the chemical shifts and coupling constants of their vinylic protons.
-
Sample Preparation:
-
Data Acquisition (¹H NMR):
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[1]
-
Reference the spectrum to the residual solvent peak (CDCl₃ at ~7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]
-
Integrate the peaks to determine the relative number of protons.
-
Measure the chemical shifts (δ) of the vinylic and aromatic protons.
-
Calculate the coupling constant (J) of the vinylic protons by measuring the peak separation in Hertz.[1]
-
Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic out-of-plane =C-H bending vibrations for cis- and trans-stilbene.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid stilbene sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-650 cm⁻¹.
-
-
Data Analysis:
-
Identify the strong absorption band around 960 cm⁻¹ for trans-stilbene or around 680 cm⁻¹ for cis-stilbene.[2]
-
Note other characteristic peaks such as the C=C stretch and aromatic C-H stretches.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the stilbene product.
-
Sample Preparation (for GC-MS):
-
Dissolve a small amount of the stilbene sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrumentation and Conditions (GC-MS):
-
GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature ramp to ensure separation of the isomers and any impurities.
-
MS System: Mass spectrometer operating in electron ionization (EI) mode.
-
Scan Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) at m/z 180.
-
Analyze the fragmentation pattern and compare it to known stilbene spectra. Key fragments include [M-H]⁺ (m/z 179) and [M-CH₃]⁺ (m/z 165).
-
Workflow for Spectroscopic Analysis of Stilbene
The following diagram illustrates the logical workflow for confirming the structure of a stilbene product using the three spectroscopic techniques.
Caption: Workflow for stilbene structure confirmation.
Comparison of Techniques
-
NMR Spectroscopy is the most powerful technique for distinguishing between cis- and trans-stilbene. The significant difference in the coupling constant (J) of the vinylic protons provides unambiguous evidence of the stereochemistry.[1] ¹³C NMR further supports the identification through differences in the chemical shifts of the vinylic carbons.[1]
-
IR Spectroscopy offers a rapid and simple method for a preliminary identification. The out-of-plane =C-H bending vibration is a key diagnostic tool, with a distinct and strong absorption for the trans isomer that is absent in the same region for the cis isomer.[2] However, it may be less conclusive than NMR if the sample is impure.
-
Mass Spectrometry is primarily used to confirm the molecular weight of the product (180 g/mol ). While the mass spectra of the cis and trans isomers are very similar, GC-MS can be used to separate the two isomers based on their different boiling points, allowing for their individual identification and quantification in a mixture.
Alternative Techniques
While NMR, IR, and MS are the workhorses of structural elucidation, other techniques can provide complementary information:
-
UV-Visible Spectroscopy: The trans isomer, being more planar, has a more extended π-conjugation, resulting in a longer wavelength of maximum absorption (λ_max) compared to the sterically hindered cis isomer.
-
X-ray Crystallography: For crystalline solids like trans-stilbene, single-crystal X-ray diffraction can provide the absolute structure, including bond lengths and angles, offering the most definitive structural proof.
References
A Comparative Guide to Olefination of Aromatic Aldehydes: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of alkenes from aromatic aldehydes is a critical transformation in the construction of complex molecular architectures. The choice of olefination method can significantly impact yield, stereoselectivity, and functional group tolerance. This guide provides an objective comparison of four widely used olefination methods—the Wittig Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, the Julia-Kocienski Olefination, and the Peterson Olefination—supported by experimental data to inform methodology selection.
Comparative Yield Analysis
The following table summarizes the performance of these key olefination methods in the transformation of various aromatic aldehydes to the corresponding alkenes. It is important to note that reaction conditions can significantly influence the outcome, and the data presented here are representative examples from the literature.
| Aromatic Aldehyde | Olefination Method | Reagent/Ylide | Product | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Wittig | Ph₃P=CHCO₂Et | Ethyl cinnamate | >90 | - | [1] |
| 2,6-Difluorobenzaldehyde | Wittig | Ph₃P=CHCO₂Et | Ethyl 2,6-difluorocinnamate | 97 | >98:2 | [2] |
| 4-Methoxybenzaldehyde | Wittig | Ph₃P=CHCO₂Me | Methyl 4-methoxycinnamate | 87 | 99.8:0.2 | [3] |
| Benzaldehyde | HWE | (EtO)₂P(O)CH(CH₃)CO₂Et | Ethyl 2-phenylbut-2-enoate | 95 | 5:95 | [4] |
| 4-Nitrobenzaldehyde | HWE | (EtO)₂P(O)CH₂CO₂Et | Ethyl 4-nitrocinnamate | 92 | >99:1 (E) | [5] |
| 4-Chlorobenzaldehyde | HWE | (EtO)₂P(O)CH₂CO₂Et | Ethyl 4-chlorocinnamate | 95 | >99:1 (E) | [5] |
| Benzaldehyde | Julia-Kocienski | 1-Phenyl-1H-tetrazol-5-yl sulfone | Stilbene | 85 | >95:5 (E) | [6] |
| 4-Methoxybenzaldehyde | Julia-Kocienski | Benzothiazol-2-yl sulfone | 4-Methoxystilbene | 75 | 10:90 | [7] |
| 2-Naphthaldehyde | Julia-Kocienski | 1-Phenyl-1H-tetrazol-5-yl sulfone | 2-Styrylnaphthalene | 88 | >95:5 (E) | [6] |
| 2-Phenyl-2-(tert-butyldiphenylsilyl)ethanal | Peterson | n-BuLi | 1-Phenyl-1-hexene | 87-90 (elimination) | Z-alkene | [8] |
| Benzaldehyde | Peterson | α-Silylcarbanion | Stilbene | High | E or Z | [9][10] |
Experimental Protocols
Detailed methodologies for the key olefination reactions are provided below to facilitate their application in a laboratory setting.
Wittig Reaction: Synthesis of Ethyl 2,6-difluorocinnamate[2]
To a stirred solution of 2,6-difluorobenzaldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is added ethyl (triphenylphosphoranylidene)acetate (1.1 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 2,6-difluorocinnamate.
Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of Ethyl 2-phenylbut-2-enoate[4]
To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) at 0 °C is added triethyl 2-phosphonopropionate (1.1 mmol). The mixture is stirred for 30 minutes at 0 °C. Benzaldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to yield ethyl 2-phenylbut-2-enoate.
Julia-Kocienski Olefination: Synthesis of Stilbene[6]
To a solution of 1-phenyl-1H-tetrazol-5-ylmethyl phenyl sulfone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added a solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF (1.1 mmol). After stirring for 30 minutes, benzaldehyde (1.2 mmol) is added. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give stilbene.
Peterson Olefination: Synthesis of Z-1-Phenyl-1-hexene[8]
To a solution of 2-(tert-butyldiphenylsilyl)-2-phenylethanal (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added n-butyllithium (1.1 mmol). The mixture is stirred for 1 hour at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layer is dried and concentrated to give the crude β-hydroxysilane. To a solution of the crude β-hydroxysilane in anhydrous THF (10 mL) is added potassium hydride (1.2 mmol) at 0 °C. The mixture is stirred at room temperature for 1 hour. The reaction is carefully quenched with water and extracted with diethyl ether. The organic layer is dried, concentrated, and purified by chromatography to afford Z-1-phenyl-1-hexene.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and experimental workflows of the described olefination reactions.
Caption: General mechanism of the Wittig reaction.
Caption: General mechanism of the HWE reaction.
Caption: Mechanism of the Julia-Kocienski olefination.
Caption: Stereodivergent pathways of the Peterson olefination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciepub.com [sciepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peterson Olefination [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Atom Economy of the Horner-Wadsworth-Emmons Reaction
In the pursuit of sustainable and efficient chemical synthesis, atom economy has emerged as a critical metric for evaluating the "greenness" of a reaction. This guide provides a detailed comparison of the Horner-Wadsworth-Emmons (HWE) reaction and the classical Wittig reaction, with a focus on their respective atom economies. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate olefination strategy for their synthetic endeavors.
Executive Summary
The Horner-Wadsworth-Emmons reaction consistently demonstrates a superior atom economy compared to the Wittig reaction for the synthesis of the same alkene. This advantage is primarily attributed to the significantly lower molecular weight of the phosphorus-containing byproduct in the HWE reaction. Furthermore, the water-soluble nature of the HWE byproduct simplifies product purification, often eliminating the need for chromatography and reducing solvent waste. In contrast, the Wittig reaction generates a high molecular weight, non-polar byproduct, triphenylphosphine oxide, which complicates purification and negatively impacts the overall process mass intensity.
Quantitative Comparison of Atom Economy
To illustrate the disparity in atom economy, a quantitative analysis of the synthesis of trans-stilbene via both the HWE and Wittig reactions is presented below.
| Metric | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |
| Desired Product | trans-Stilbene | trans-Stilbene |
| Reactants | Benzaldehyde, Diethyl benzylphosphonate, NaH | Benzaldehyde, Benzyltriphenylphosphonium chloride, NaOH |
| Byproducts | Diethyl phosphate (sodium salt), H₂ | Triphenylphosphine oxide, NaCl, H₂O |
| Molecular Weight of Desired Product ( g/mol ) | 180.25 | 180.25 |
| Sum of Molecular Weights of Reactants ( g/mol ) | 358.35 | 535.00 |
| Atom Economy (%) | 50.30% | 33.69% |
| Nature of Primary Byproduct | Water-soluble salt | Non-polar solid |
| Ease of Byproduct Removal | High (Aqueous extraction) | Low (Often requires chromatography) |
Reaction Workflows and Logical Comparison
The inherent differences in the reactants and byproducts of the HWE and Wittig reactions lead to distinct experimental workflows and purification strategies.
Caption: Comparison of atom economy for the HWE and Wittig reactions.
The HWE reaction's primary advantage lies in the formation of a water-soluble phosphate byproduct, which can be easily removed through an aqueous workup.[1][2] This simplifies the purification process significantly. In contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar and often crystalline solid that can be challenging to separate from the desired alkene product, frequently necessitating column chromatography.[1]
Caption: Experimental workflows for the HWE and Wittig reactions.
Detailed Experimental Protocols
The following protocols provide a basis for the synthesis of trans-stilbene using both the Horner-Wadsworth-Emmons and Wittig reactions, allowing for a practical assessment of their respective atom economies and workflows.
Protocol 1: Synthesis of trans-Stilbene via Horner-Wadsworth-Emmons Reaction
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford trans-stilbene.
Protocol 2: Synthesis of trans-Stilbene via Wittig Reaction
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.2 equivalents) and benzaldehyde (1.0 equivalent) in dichloromethane.[3]
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution dropwise to the mixture.[4]
-
Continue to stir the two-phase mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Dilute with additional dichloromethane and water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product will contain trans-stilbene and triphenylphosphine oxide. Purify by recrystallization or column chromatography to separate the desired product from the triphenylphosphine oxide byproduct.[3][4]
Conclusion
The Horner-Wadsworth-Emmons reaction offers a more atom-economical and environmentally benign alternative to the Wittig reaction for the synthesis of alkenes. Its key advantages include a higher theoretical atom economy and the formation of an easily removable, water-soluble byproduct. For synthetic chemists aiming to improve the sustainability of their processes, the HWE reaction represents a superior choice for olefination, particularly in large-scale applications where waste reduction and purification efficiency are paramount.
References
A Comparative Guide to the Validation of (E)-Stilbene Configuration using Nuclear Overhauser Effect (NOE) NMR
For researchers, scientists, and drug development professionals, the unambiguous determination of molecular geometry is paramount. In the case of alkenes, the distinction between (E) and (Z) isomers is critical as it profoundly influences the molecule's physical, chemical, and biological properties. This guide provides a comprehensive comparison of Nuclear Overhauser Effect (NOE) NMR spectroscopy and vicinal coupling constant analysis for the validation of the (E)-configuration of stilbene, a widely studied stilbenoid.
The core principle of the Nuclear Overhauser Effect is the transfer of nuclear spin polarization between nuclei that are in close spatial proximity, typically within 5 Å.[1][2] This through-space interaction results in a change in the intensity of an NMR signal when a nearby nucleus is irradiated. For (E)-stilbene, the vinylic protons are spatially close to the ortho protons of the phenyl rings, and an NOE is expected between them. Conversely, in (Z)-stilbene, the two vinylic protons are in close proximity, which would result in a strong NOE between them.
While NOE provides definitive qualitative evidence of spatial relationships, the analysis of vicinal proton-proton coupling constants (³JHH) across the double bond often offers a more direct and quantitative method for assigning alkene geometry in disubstituted systems like stilbene.[3]
Quantitative Data Comparison
The following table summarizes the key quantitative NMR parameters used to distinguish between (E)- and (Z)-stilbene. The vicinal coupling constant (³JHH) is the most diagnostic quantitative parameter. While quantifiable, NOE enhancements are often used qualitatively for confirmation in such cases.
| NMR Parameter | (E)-Stilbene | (Z)-Stilbene | Justification |
| ¹H NMR | |||
| Vinylic Proton Chemical Shift (δ) | ~7.1 ppm | ~6.6 ppm | In the (E)-isomer, the vinylic protons are in the plane of the phenyl rings and are deshielded. In the sterically hindered (Z)-isomer, the phenyl rings are twisted out of the plane, leading to a shielding effect on the vinylic protons. |
| Vinylic Proton ³JHH Coupling Constant | 12 - 18 Hz | 6 - 12 Hz | The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons. The trans arrangement in the (E)-isomer results in a larger coupling constant compared to the cis arrangement in the (Z)-isomer.[4] |
| NOE Enhancement | |||
| Vinylic H ↔ Phenyl ortho H | Present | Absent or very weak | The protons are in close spatial proximity in the planar conformation of the (E)-isomer. |
| Vinylic H ↔ Vinylic H | Absent | Strong | The two vinylic protons are very close to each other in the (Z)-isomer. |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the stilbene sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean NMR tube.
-
Degassing: For quantitative NOE experiments, it is crucial to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation processes. This is typically achieved by several freeze-pump-thaw cycles. For routine qualitative analysis, this step may be omitted but can lead to reduced NOE enhancements.[5]
1D NOE Difference Spectroscopy
This is a common and relatively quick method for detecting NOEs.
-
Acquire a Standard ¹H NMR Spectrum: Obtain a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the vinylic and aromatic protons.
-
Set up the NOE Difference Experiment:
-
Select the vinylic proton resonance for selective irradiation.
-
Acquire a "control" spectrum with the irradiation frequency set to an empty region of the spectrum.
-
Acquire the "on-resonance" spectrum with irradiation of the vinylic proton.
-
The instrument software subtracts the control spectrum from the on-resonance spectrum.
-
-
Key Parameters:
-
Irradiation Time (Mixing Time): For small molecules like stilbene, a mixing time of 0.5-1.0 seconds is typically sufficient.[6]
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between scans.
-
-
Data Analysis: In the resulting difference spectrum, a positive signal will be observed for the protons that are spatially close to the irradiated vinylic proton (i.e., the ortho protons of the phenyl rings in (E)-stilbene).
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
A 2D NOESY experiment provides a comprehensive map of all NOE interactions within the molecule.
-
Acquisition: A standard NOESY pulse sequence is used.
-
Key Parameters:
-
Mixing Time (d8): Similar to the 1D experiment, a mixing time of 500-800 ms is a good starting point for small molecules.[7]
-
-
Data Analysis: The 2D NOESY spectrum will show diagonal peaks corresponding to the standard 1D spectrum and cross-peaks that indicate an NOE interaction between two different protons. For (E)-stilbene, a cross-peak will be observed between the vinylic proton signal and the signals of the ortho phenyl protons.
Logical Workflow for Configuration Determination
The following diagram illustrates the decision-making process for assigning the configuration of stilbene using NMR data.
Caption: Workflow for stilbene isomer identification using NMR.
Comparison of Methods
| Method | Advantages | Disadvantages | Best For... |
| ³JHH Coupling Constant Analysis | - Quantitative and direct: The magnitude of the coupling constant provides a clear distinction.[3]- Fast and simple: Requires only a standard ¹H NMR spectrum. | - May be difficult to measure if the signals are broad or overlapping.- Not applicable to tetrasubstituted alkenes without observable couplings. | Unambiguous assignment of disubstituted alkenes like stilbene. |
| NOE Spectroscopy | - Definitive through-space correlation: Directly probes spatial proximity.[1]- Applicable to complex systems: Essential for tetrasubstituted alkenes or molecules where J-coupling is not informative.[3] | - Qualitative for routine analysis: While quantifiable, it's more often used to confirm spatial relationships.- More time-consuming: Requires specialized experiments (1D NOE or 2D NOESY).- Sensitive to experimental conditions: Requires degassed samples for optimal results.[5] | Confirmation of stereochemistry and analysis of conformationally complex or highly substituted alkenes. |
References
- 1. University of Ottawa NMR Facility Blog: NOESY: Small Molecules vs Large Molecules [u-of-o-nmr-facility.blogspot.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. folia.unifr.ch [folia.unifr.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Guide to NOE Experiments [bloch.anu.edu.au]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Comparative Guide to Suzuki and Heck Reactions for Substituted Stilbene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted stilbenes, a class of compounds with significant applications in materials science and medicinal chemistry, often relies on palladium-catalyzed cross-coupling reactions. Among the most powerful methods are the Suzuki-Miyaura coupling and the Heck reaction. This guide provides an objective comparison of these two prominent reactions, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.
At a Glance: Suzuki vs. Heck for Stilbene Synthesis
| Feature | Suzuki-Miyaura Coupling | Heck Reaction |
| Reactants | Aryl/vinyl boronic acid (or ester) + Aryl/vinyl halide (or triflate) | Alkene (typically styrene) + Aryl/vinyl halide (or triflate) |
| Typical Yields | Good to excellent (often >80%) | Moderate to excellent (can be >90%) |
| Stereoselectivity | High stereoretention from the vinyl boronic acid geometry | Generally high selectivity for the E-(trans) isomer |
| Catalyst Loading | Typically 0.5-5 mol% Pd | Typically 0.5-5 mol% Pd |
| Reaction Temperature | 60-110 °C | 80-140 °C |
| Base | Required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Required (e.g., Et₃N, K₂CO₃, NaOAc) |
| Functional Group Tolerance | Generally very broad | Good, but can be sensitive to certain functional groups on the alkene |
| Byproducts | Boron-containing salts | Stoichiometric amount of HX salt |
Catalytic Cycles: A Visual Comparison
The mechanistic pathways of the Suzuki and Heck reactions, while both reliant on a palladium catalyst, differ fundamentally in the nature of the coupling partners and the key steps involved.
Experimental Protocols
Below are representative experimental protocols for the synthesis of substituted stilbenes via the Suzuki and Heck reactions.
Suzuki Reaction: Synthesis of 4-Methoxy-2'-methylbiphenyl
This protocol is adapted from a procedure for the synthesis of a substituted biaryl, which is analogous to stilbene synthesis where a vinyl boronic acid would be used in place of an aryl boronic acid.
Reactants:
-
o-Tolylboronic acid (73.6 mmol)
-
4-Iodoanisole (71.8 mmol)
-
Palladium acetate (0.02 mmol, 0.2 mol%)
-
Potassium carbonate (180 mmol)
-
Acetone (200 mL)
-
Water (200 mL)
Procedure:
-
A 1-L, three-necked flask is charged with o-tolylboronic acid, 4-iodoanisole, and acetone.
-
In a separate flask, potassium carbonate is dissolved in water.
-
Palladium acetate is dissolved in 10 mL of acetone in a third flask.
-
The aqueous potassium carbonate solution is added to the flask containing the aryl halide and boronic acid.
-
The palladium acetate solution is then added to the reaction mixture.
-
The mixture is heated to reflux and stirred vigorously for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 4-methoxy-2'-methylbiphenyl.
Heck Reaction: Synthesis of Symmetrical trans-4,4'-Dibromostilbene
This protocol describes a double Heck reaction to form a symmetrical stilbene.
Reactants:
-
4-[(Bromophenyl)azo]morpholine (aryldiazonium precursor, 53 mmol)
-
Vinyltriethoxysilane (26 mmol)
-
Palladium acetate (1.06 mmol total)
-
Methanol (125 mL)
-
40% Tetrafluoroboric acid (106 mmol)
Procedure:
-
A 500-mL round-bottomed flask is charged with 4-[(bromophenyl)azo]morpholine and methanol and cooled to 0 °C.
-
40% Tetrafluoroboric acid is added dropwise, and the reaction is brought to room temperature and stirred for 10 minutes.
-
Palladium acetate (0.53 mmol) is added, followed by the dropwise addition of a solution of vinyltriethoxysilane in methanol.
-
A second portion of palladium acetate (0.53 mmol) is added, and stirring is continued for a further 30 minutes at room temperature.
-
The reaction mixture is then heated to 40 °C for 20 minutes, followed by refluxing for 1 hour.
-
The mixture is cooled, and the precipitated solid is filtered, washed with methanol, and dried.
-
The crude product is purified by recrystallization from toluene to afford trans-4,4'-dibromostilbene.
Discussion
Suzuki-Miyaura Coupling: The Suzuki reaction is often favored for its broad functional group tolerance and the commercial availability of a wide array of boronic acids and their derivatives. The reaction conditions are generally mild, and the byproducts are typically easy to remove. A key advantage in stilbene synthesis is the stereospecificity of the reaction; the geometry of the vinyl boronic acid is retained in the stilbene product, providing excellent control over the formation of E or Z isomers.
Heck Reaction: The Heck reaction provides a direct method for the arylation or vinylation of alkenes. For the synthesis of stilbenes, this typically involves the reaction of a styrene derivative with an aryl halide. A significant advantage of the Heck reaction is its inherent tendency to produce the thermodynamically more stable E-(trans) stilbene with high selectivity. This can be particularly useful when the E-isomer is the desired product. However, regioselectivity can sometimes be an issue, with the potential for the formation of 1,1-diarylalkene isomers, although reaction conditions can often be optimized to minimize this.
Conclusion
Both the Suzuki-Miyaura coupling and the Heck reaction are powerful and versatile tools for the synthesis of substituted stilbenes. The choice between the two often depends on the specific target molecule, the availability of starting materials, and the desired stereochemistry. The Suzuki reaction offers excellent control over stereochemistry and broad functional group compatibility, making it a robust choice for complex syntheses. The Heck reaction provides a direct and often highly selective route to E-stilbenes. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision for their specific synthetic challenges.
The Influence of Benzaldehyde Substituents on the Horner-Wadsworth-Emmons Reaction: A Kinetic Comparison
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, prized for its high stereoselectivity, typically favoring the formation of (E)-alkenes. This guide delves into the kinetic aspects of the HWE reaction, specifically examining how substituents on the benzaldehyde reactant influence the reaction rate. By comparing the performance of various substituted benzaldehydes, this analysis provides valuable insights for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
The reaction mechanism of the HWE reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in what is generally considered the rate-limiting step of the reaction.[1][2] The resulting intermediate then undergoes a series of steps to yield the final alkene product.
Comparative Kinetic Data of Substituted Benzaldehydes in the Horner-Wadsworth-Emmons Reaction
Kinetic studies reveal a clear correlation between the electronic nature of the substituent on the benzaldehyde ring and the rate of the HWE reaction. Electron-withdrawing groups on the benzaldehyde accelerate the reaction, while electron-donating groups retard it. This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphonate carbanion.
The following table summarizes the rate constants for the reaction of diethyl benzyl phosphonate with a series of para-substituted benzaldehydes.
| Benzaldehyde Substituent (p-X) | Hammett Constant (σ) | Rate Constant (k) at 27°C (L·mol⁻¹·s⁻¹) | Rate Constant (k) at 35.4°C (L·mol⁻¹·s⁻¹) | Rate Constant (k) at 45.4°C (L·mol⁻¹·s⁻¹) |
| NO₂ | 0.778 | 41.84 | - | - |
| CN | 0.660 | 20.06 | 33.11 | 51.52 |
| Cl | 0.227 | 2.80 | 4.79 | 7.94 |
| H | 0.000 | 1.41 | 2.57 | 4.47 |
| CH₃ | -0.170 | 0.76 | 1.48 | 2.69 |
| OCH₃ | -0.268 | 0.50 | 1.00 | 1.86 |
Data sourced from Arkivoc 2005 (i) 98-104.[3]
The positive slope of a Hammett plot, which correlates the logarithm of the reaction rate constants with the Hammett substituent constants (σ), quantitatively demonstrates this trend. For the HWE reaction with substituted benzaldehydes, a positive ρ value is observed, confirming that the reaction is accelerated by electron-withdrawing substituents.[3]
Experimental Protocols for Kinetic Studies of the Horner-Wadsworth-Emmons Reaction
A general procedure for monitoring the kinetics of the HWE reaction with substituted benzaldehydes involves the following steps:
1. Preparation of Reactant Solutions:
-
A stock solution of the phosphonate ylide is prepared by reacting the corresponding phosphonate ester with a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol) under an inert atmosphere.
-
Separate stock solutions of the various substituted benzaldehydes are prepared in the same solvent.
2. Kinetic Measurement:
-
The reaction is initiated by mixing the phosphonate ylide solution with a benzaldehyde solution in a thermostated cuvette.
-
The progress of the reaction is monitored over time by observing the change in absorbance of the product using a UV-Vis spectrophotometer at a predetermined wavelength where the product has a strong absorbance and the reactants do not.
-
Absorbance readings are taken at regular intervals until the reaction is complete.
3. Data Analysis:
-
The absorbance data is used to calculate the concentration of the product at each time point using the Beer-Lambert law.
-
The rate constant (k) for the reaction is determined by plotting the appropriate function of concentration versus time (e.g., for a second-order reaction, a plot of 1/[Product] vs. time will be linear) and calculating the slope of the resulting line.
Visualizing the Reaction and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the signaling pathway of the HWE reaction and a typical experimental workflow for its kinetic analysis.
Horner-Wadsworth-Emmons reaction pathway.
References
literature review of synthetic routes to functionalized stilbene derivatives
For Researchers, Scientists, and Drug Development Professionals
Stilbene derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and anti-HIV properties. The synthesis of these molecules, particularly with specific functional groups and stereochemistry, is a critical aspect of drug discovery and development. This guide provides an objective comparison of several key synthetic routes to functionalized stilbene derivatives, supported by quantitative data and detailed experimental protocols.
Overview of Synthetic Strategies
The construction of the characteristic 1,2-diarylethene backbone of stilbenes can be achieved through various olefination and cross-coupling reactions. The choice of synthetic route is often dictated by factors such as the desired stereoselectivity (E- or Z-isomer), the nature and position of functional groups, substrate availability, and overall reaction efficiency. This guide will focus on the following widely employed methods:
-
Wittig Reaction
-
Horner-Wadsworth-Emmons (HWE) Reaction
-
Heck Reaction
-
Suzuki Coupling
-
McMurry Reaction
-
Perkin Condensation
-
Julia-Kocienski Olefination
Comparative Analysis of Synthetic Routes
The following sections provide a detailed comparison of these synthetic methodologies, highlighting their advantages, disadvantages, and typical performance with respect to yield and stereoselectivity.
Wittig Reaction
The Wittig reaction is a classic and versatile method for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2] For stilbene synthesis, a benzyltriphenylphosphonium salt is typically reacted with a substituted benzaldehyde.[3]
Advantages:
Disadvantages:
-
Often produces a mixture of E- and Z-isomers, with selectivity being highly dependent on the stability of the ylide.[1][4]
-
Removal of the triphenylphosphine oxide byproduct can be challenging.[4]
Workflow for Wittig Reaction:
Table 1: Synthesis of Functionalized Stilbenes via the Wittig Reaction
| Benzylphosphonium Salt Substituent | Aldehyde Substituent | Base/Solvent | Yield (%) (E/Z Ratio) | Reference |
| 4-Methoxy | 2-Fluoro | NaOMe/MeOH | 72 (47/25) | [3] |
| 4-Methoxy | 2-Chloro | NaOMe/MeOH | 61 (54/7) | [3] |
| 4-Methoxy | 2-Fluoro, 6-Chloro | NaOMe/MeOH | 82 (47/35) | [3] |
| 3-Methoxy | 2-Fluoro | NaOMe/MeOH | 81 (51/30) | [3] |
| 3-Methoxy | 2-Chloro | NaOMe/MeOH | 86 (52/34) | [3] |
| Unsubstituted | 4-Nitro | K2CO3/H2O-Toluene | 82 (>95:5) | [5] |
| 4-(Boryl) | 4-Methoxy | K3PO4/Toluene-H2O | 86 (>95:5) | [6] |
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions. It generally offers superior E-selectivity for the synthesis of stilbenes.[2][7]
Advantages:
-
The water-soluble phosphate byproduct is easily removed.[2][8]
-
Phosphonate carbanions are more nucleophilic and can react with hindered ketones.[8]
Disadvantages:
-
The synthesis of the phosphonate reagent is an additional step.
Workflow for HWE Reaction:
Table 2: Synthesis of Functionalized Stilbenes via the HWE Reaction
| Benzylphosphonate Substituent | Aldehyde Substituent | Base/Solvent | Yield (%) (E/Z Ratio) | Reference |
| Unsubstituted | 4-Cyano | NaH/THF | 99 (>99:1) | [1] |
| Unsubstituted | 4-Nitro | NaH/THF | 95 (>99:1) | [1] |
| 4-Methylcoumarin | 4-Nitro | NaH/THF | 72 (9:1) | [1] |
| 4-Methylcoumarin | 4-Chloro | NaH/THF | 65 (9:1) | [1] |
| 3,5-Dimethoxy | 4-Hydroxy | NaH/THF | quantitative (>95:5) | [1] |
Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. For stilbene synthesis, this typically involves the reaction of an aryl halide with styrene or a substituted styrene.[1]
Advantages:
-
High functional group tolerance.[9]
-
Generally provides high E-stereoselectivity.[6]
-
Can be performed under relatively mild conditions.
Disadvantages:
-
Requires a palladium catalyst, which can be expensive.
-
The use of phosphine ligands, which can be air-sensitive, is often necessary.
Workflow for Heck Reaction:
Table 3: Synthesis of Functionalized Stilbenes via the Heck Reaction
| Aryl Halide | Alkene | Catalyst/Base | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Styrene | Pd(OAc)2/Et3N | 90 | [1] |
| 4-Iodoanisole | Styrene | Pd(OAc)2/K2CO3 | 97 | [1] |
| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)2/Et3N | 85 | [1] |
| 2-Iodobenzyl alcohol | Styrene | Pd(OAc)2/K2CO3 | 89 | [1] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)2/Et3N | 92 | [1] |
Suzuki Coupling
The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction, in this case between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. For stilbene synthesis, a styrylboronic acid can be coupled with an aryl halide, or an arylboronic acid can be coupled with a vinyl halide.[10]
Advantages:
-
The boronic acid reagents are generally stable and environmentally benign.[10]
-
High stereochemical retention, allowing for the synthesis of pure E- or Z-isomers if the corresponding vinylboron reagent is used.[10][13]
Disadvantages:
-
Requires a palladium catalyst.
-
The synthesis of the organoboron reagent is an additional step.
Workflow for Suzuki Coupling:
Table 4: Synthesis of Functionalized Stilbenes via Suzuki Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Yield (%) | Reference |
| 4-Bromoanisole | (E)-2-Phenylethenylboronic acid pinacol ester | Pd(OAc)2/K3PO4 | 85 | [10] |
| 4-Bromotoluene | (E)-2-Phenylethenylboronic acid pinacol ester | Pd(OAc)2/K3PO4 | 82 | [10] |
| 1-Bromo-4-(trifluoromethyl)benzene | (E)-2-Phenylethenylboronic acid pinacol ester | Pd(OAc)2/K3PO4 | 78 | [10] |
| 4-Bromobenzonitrile | (E)-2-Phenylethenylboronic acid pinacol ester | Pd(OAc)2/K3PO4 | 75 | [10] |
| 1-Bromo-3,5-dimethoxybenzene | 4-Methoxyphenylboronic acid | Pd(PPh3)4/Na2CO3 | 92 | [1] |
McMurry Reaction
The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent to form an alkene.[3] It is particularly useful for the synthesis of symmetrical stilbenes.[14]
Advantages:
-
Effective for the synthesis of sterically hindered stilbenes.[14]
-
Can be used for intramolecular cyclizations to form cyclic stilbene analogues.
Disadvantages:
-
Requires stoichiometric amounts of low-valent titanium reagents, which can be pyrophoric.
-
Generally limited to the synthesis of symmetrical stilbenes.
-
Stereoselectivity can be variable.[14]
Table 5: Synthesis of Symmetrical Stilbenes via the McMurry Reaction
| Aldehyde | Reagent | Yield (%) (E/Z Ratio) | Reference |
| Benzaldehyde | TiCl4/Zn | 85 (50:50) | [14] |
| 4-Methoxybenzaldehyde | TiCl3/LiAlH4 | 92 (>95:5) | [3] |
| 4-Chlorobenzaldehyde | TiCl4/Zn | 88 (60:40) | [14] |
| 4-Methylbenzaldehyde | TiCl4/Zn | 90 (55:45) | [14] |
| 2-Naphthaldehyde | TiCl3/LiAlH4 | 87 (>95:5) | [3] |
Perkin Condensation
The Perkin condensation involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid to form an α,β-unsaturated carboxylic acid, which can then be decarboxylated to yield a stilbene.[1][15]
Advantages:
-
Uses readily available and inexpensive starting materials.
Disadvantages:
-
Often requires high reaction temperatures.
-
Can have limited substrate scope.
-
The decarboxylation step can sometimes lead to mixtures of isomers.[1]
Table 6: Synthesis of Functionalized Stilbenes via Perkin Condensation
| Aromatic Aldehyde | Phenylacetic Acid | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 4-Hydroxybenzaldehyde | Phenylacetic acid | Ac2O, Et3N, then Cu/quinoline | 78 |[1] | | 3,5-Dimethoxybenzaldehyde | Phenylacetic acid | Ac2O, Et3N, then Cu/quinoline | 65 |[16] | | Vanillin | Phenylacetic acid | Ac2O, Et3N, then Cu/quinoline | 72 |[1] | | 4-(Dimethylamino)benzaldehyde | Phenylacetic acid | Ac2O, Et3N, then Cu/quinoline | 81 |[1] |
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the Julia olefination that provides a highly stereoselective route to alkenes, particularly E-isomers. It involves the reaction of a heteroaryl sulfone with an aldehyde or ketone.[17][18]
Advantages:
Disadvantages:
-
Requires the synthesis of a specific sulfone reagent.
Table 7: Synthesis of Functionalized Stilbenes via Julia-Kocienski Olefination
| Sulfone | Aldehyde | Base/Solvent | Yield (%) (E/Z Ratio) | Reference |
| 1-Phenyl-1H-tetrazol-5-yl benzyl sulfone | 4-Methoxybenzaldehyde | KHMDS/DME | 92 (>98:2) | [19] |
| 1-Phenyl-1H-tetrazol-5-yl benzyl sulfone | 4-Nitrobenzaldehyde | KHMDS/DME | 88 (>98:2) | [19] |
| 1-Phenyl-1H-tetrazol-5-yl benzyl sulfone | 2-Naphthaldehyde | KHMDS/DME | 90 (>98:2) | [19] |
| Benzothiazol-2-yl benzyl sulfone | 4-Chlorobenzaldehyde | LiHMDS/THF | 85 (95:5) | [19] |
Experimental Protocols
Representative Protocol for Wittig Reaction
This protocol is adapted from the synthesis of dimethoxystilbenes.[3]
-
To a solution of the appropriate benzyltriphenylphosphonium chloride (1.0 eq) and benzaldehyde (1.0 eq) in dry methanol, sodium methoxide (1.1 eq) is added at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 2-24 hours.
-
Upon completion (monitored by TLC), water is slowly added to the reaction mixture.
-
The precipitated product is collected by vacuum filtration and washed with cold 80% methanol.
-
The filtrate is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the E- and Z-isomers of the stilbene derivative.
Representative Protocol for Horner-Wadsworth-Emmons Reaction
This protocol is a general procedure for the HWE synthesis of stilbenes.[1]
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of the benzylphosphonate ester (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
A solution of the aromatic aldehyde (1.0 eq) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the (E)-stilbene derivative.
Representative Protocol for Heck Reaction
This protocol is adapted from the synthesis of quinazoline-bearing stilbenes.[1]
-
A mixture of the aryl bromide (1.0 eq), styrene (1.2 eq), palladium(II) acetate (0.02 eq), and triethylamine (2.0 eq) in DMF is heated at 100 °C under an inert atmosphere for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the stilbene derivative.
Representative Protocol for Suzuki Coupling
This protocol is based on the synthesis of (E)-stilbene derivatives.[10]
-
To a mixture of the aryl bromide (1.0 eq), (E)-2-phenylethenylboronic acid pinacol ester (1.2 eq), palladium(II) acetate (0.03 eq), and a suitable phosphine ligand (e.g., t-Bu3PHBF4, 0.06 eq) is added a solution of potassium phosphate (2.0 eq) in a solvent mixture such as toluene/water.
-
The reaction mixture is heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the (E)-stilbene derivative.
Representative Protocol for McMurry Reaction
This is a general procedure for the reductive coupling of aldehydes.[14][21]
-
In a flame-dried, three-necked flask under an inert atmosphere, zinc dust (4.0 eq) is suspended in anhydrous THF.
-
The suspension is cooled to 0 °C, and titanium(IV) chloride (2.0 eq) is added dropwise via syringe. The mixture is then heated to reflux for 2 hours, during which the color changes to black, indicating the formation of low-valent titanium.
-
After cooling to room temperature, a solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is heated to reflux for 12-16 hours.
-
After cooling, the reaction is quenched by the slow addition of 10% aqueous potassium carbonate solution.
-
The mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Representative Protocol for Perkin Condensation
This protocol is adapted for the synthesis of resveratrol analogues.[1]
-
A mixture of the aromatic aldehyde (1.0 eq), phenylacetic acid (1.2 eq), acetic anhydride (2.0 eq), and triethylamine (2.0 eq) is heated at 140 °C for 5-8 hours.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude α-phenylcinnamic acid derivative.
-
A mixture of the crude acid and copper powder in quinoline is heated at 200-220 °C until carbon dioxide evolution ceases.
-
After cooling, the mixture is diluted with dichloromethane and filtered. The filtrate is washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated.
-
The crude stilbene is purified by column chromatography.
Representative Protocol for Julia-Kocienski Olefination
This is a typical experimental procedure for the Julia-Kocienski olefination.[17]
-
To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 eq) in anhydrous DME at -78 °C under a nitrogen atmosphere is added a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME dropwise.
-
The resulting solution is stirred for 1 hour at -78 °C.
-
A solution of the aldehyde (1.2 eq) in DME is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to afford the (E)-stilbene.
Conclusion
The synthesis of functionalized stilbene derivatives can be accomplished through a variety of powerful and versatile chemical reactions. The Wittig and HWE reactions offer classic olefination strategies with varying degrees of stereocontrol. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, provide highly efficient and functional-group-tolerant methods for constructing the stilbene core, often with excellent stereoselectivity. The McMurry reaction is a valuable tool for the synthesis of symmetrical and sterically demanding stilbenes. The Perkin condensation offers a classical approach using simple starting materials, while the Julia-Kocienski olefination provides a modern and highly E-selective route. The choice of the optimal synthetic route will depend on the specific target molecule, the desired stereochemistry, and the available starting materials and reagents. This guide provides the necessary comparative data and procedural information to aid researchers in making informed decisions for the synthesis of novel stilbene derivatives for applications in drug discovery and materials science.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Perkin reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 20. preprints.org [preprints.org]
- 21. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Diethyl (4-Cyanobenzyl)phosphonate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Diethyl (4-Cyanobenzyl)phosphonate is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential, step-by-step procedures for its safe handling and disposal, in line with general best practices for hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an acute toxicant and an irritant.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: Use a NIOSH-approved respirator if working outside of a fume hood or if there is a risk of inhalation.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[2][3]
-
Absorb and Collect: Carefully absorb the spilled material with the absorbent.
-
Package Waste: Place the contaminated absorbent material into a suitable, labeled, and sealable container for hazardous waste.[2][3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All cleaning materials should be treated as hazardous waste and disposed of accordingly.
III. Disposal Procedures
The disposal of this compound must comply with local, regional, and national environmental regulations. It is classified as a hazardous waste.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Disposal methods may include incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[2]
-
Never dispose of this compound down the drain or in regular trash.[4]
-
IV. Quantitative Safety Data
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | ☠️ | Danger | Toxic if swallowed, in contact with skin or if inhaled.[1] |
| Skin Corrosion/Irritation | ❕ | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | ❕ | Warning | Causes serious eye irritation.[1] |
V. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Diethyl (4-Cyanobenzyl)phosphonate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Diethyl (4-Cyanobenzyl)phosphonate, including personal protective equipment (PPE), operational plans, and disposal procedures.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C12H16NO3P[1] |
| CAS Number | 1552-41-6[1] |
| Molecular Weight | 253.23 g/mol [1] |
Hazard Identification and Personal Protective Equipment (PPE):
This compound is classified as an acute toxic and irritant. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face | Safety glasses with unperforated side shields or chemical safety goggles are required.[4] A face shield may be necessary for splash-prone operations. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, PVC) must be worn.[5] Protective clothing, such as a lab coat or coveralls, is required to prevent skin contact.[5][6] For corrosive liquids, elbow-length PVC gloves and trousers worn outside of boots are recommended.[4] |
| Respiratory | Work in a well-ventilated area, preferably under a chemical fume hood.[2][4] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2] For significant exposure, a self-contained breathing apparatus (SCBA) may be required.[4] |
Operational and Handling Plan:
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[2]
-
Verify that an eyewash station and safety shower are readily accessible.[2][4]
-
Assemble all necessary PPE as outlined in the table above.
-
-
Handling:
-
Post-Handling:
Storage and Disposal Plan:
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][4]
-
Store locked up and away from incompatible materials and foodstuffs.[2][4]
Disposal:
-
Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[4]
-
Do not discharge into sewers or waterways.[4]
-
Spills should be contained and absorbed with inert material (e.g., sand, vermiculite) and placed in a suitable, labeled container for waste disposal.[4]
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4] |
Experimental Workflow:
References
- 1. This compound | C12H16NO3P | CID 241438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. phosphonates - Safety [phosphonates.org]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
